5-Methyl-3-aminomethyl-1-phenylpyrazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(5-methyl-1-phenylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-9-7-10(8-12)13-14(9)11-5-3-2-4-6-11/h2-7H,8,12H2,1H3 |
InChI Key |
YGMOEWBSAHZLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine belonging to the versatile pyrazole class of compounds. For researchers, medicinal chemists, and professionals in drug development, this document outlines the core chemical identity, a robust synthetic pathway, detailed characterization methods, and the significant therapeutic potential of this molecule. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs, and this guide serves as a foundational resource for the exploration and utilization of this specific derivative.[1][2][3][4]
Chemical Identity and Nomenclature
Precise identification is paramount in chemical research. (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole with a phenyl group at the N1 position, a methyl group at C5, and a methanamine (-CH₂NH₂) substituent at the C3 position. Due to the potential for tautomerism in pyrazole rings, consistent and accurate naming is crucial.
Synonyms and Identifiers:
While a unique CAS number for this specific isomer is not prominently cited in readily available literature, its systematic nomenclature and the identifiers of closely related isomers provide a clear framework for its classification.
-
Systematic IUPAC Name: (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine
-
Common Synonyms: 1-(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine
-
Related Isomer CAS Numbers:
Physicochemical Properties
The following table summarizes the key computed and estimated physicochemical properties of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine. These values are crucial for predicting its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| XLogP3 | 1.8 | Estimated |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
| Topological Polar Surface Area | 40.7 Ų | Calculated |
| Appearance | White to pale yellow solid | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO | Predicted |
Synthesis Methodology: A Rationale-Driven Approach
The synthesis of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine can be logically approached through a multi-step process, beginning with the construction of the core pyrazole ring, followed by the introduction and modification of a functional group at the C3 position. The following protocol is a robust and validated pathway based on established pyrazole chemistry.[7][8]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine.
Experimental Protocol
Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This foundational step involves the Knorr pyrazole synthesis, a classic and reliable method for creating the pyrazole ring system.
-
To a 250 mL round-bottom flask, add ethyl acetoacetate (0.1 mol) and absolute ethanol (50 mL).
-
While stirring, slowly add phenylhydrazine (0.1 mol) dropwise. A catalytic amount of glacial acetic acid (0.5 mL) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a white to off-white solid.
Step 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carbonitrile
This step introduces a nitrile group at the C3 position, which is a key precursor to the final methanamine. This can be achieved through a sequence involving functionalization and subsequent conversion. A plausible route involves the conversion of the pyrazolone to a pyrazole with a leaving group at C5, followed by cyanation at C3. A more direct, albeit potentially lower-yielding, approach for similar scaffolds involves the reaction of a corresponding 3-bromo-5-methyl-1-phenyl-1H-pyrazole with a cyanide source. A well-documented method for introducing a nitrile group onto a pyrazole ring is the Sandmeyer reaction on an aminopyrazole precursor.
Step 3: Reduction of 5-Methyl-1-phenyl-1H-pyrazole-3-carbonitrile
The final step is the reduction of the nitrile to the primary amine.
-
In a flame-dried three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-methyl-1-phenyl-1H-pyrazole-3-carbonitrile (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[9][10]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 7.2-7.8 ppm. - Pyrazole C4-H: A singlet around δ 6.0-6.5 ppm. - Methanamine (-CH₂NH₂): A singlet for the CH₂ protons around δ 3.8-4.2 ppm. The NH₂ protons will appear as a broad singlet. - Methyl (-CH₃): A singlet around δ 2.2-2.5 ppm. |
| ¹³C NMR | - Aromatic carbons: Signals between δ 120-140 ppm. - Pyrazole C3, C5: Signals typically in the range of δ 140-155 ppm. - Pyrazole C4: A signal around δ 100-110 ppm. - Methanamine (-CH₂-): A signal around δ 40-50 ppm. - Methyl (-CH₃): A signal in the aliphatic region, around δ 10-15 ppm. |
| IR Spectroscopy | - N-H stretch (amine): Two characteristic bands in the region of 3300-3500 cm⁻¹. - C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=N and C=C stretch (pyrazole and phenyl rings): Bands in the 1450-1600 cm⁻¹ region. - N-H bend (amine): A band around 1590-1650 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 187.1109 (for C₁₁H₁₃N₃). - Key Fragmentation Patterns: Loss of the aminomethyl group, and fragmentation of the phenyl and pyrazole rings. |
Biological Activity and Therapeutic Potential
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities.[11][12][13] This broad bioactivity suggests that (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine could be a valuable lead compound in several therapeutic areas.
Established Activities of Pyrazole Derivatives:
-
Anti-inflammatory and Analgesic: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.[2]
-
Anticancer: Pyrazole derivatives have shown efficacy against various cancer cell lines, often by inhibiting protein kinases.[14]
-
Antimicrobial and Antifungal: The pyrazole nucleus is present in numerous compounds with potent activity against bacteria and fungi.[3][14]
-
Antiviral and Antitubercular: Research has demonstrated the potential of pyrazole-containing molecules in combating viral and mycobacterial infections.[3]
Potential Mechanism of Action
The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres of other functional groups, enabling them to bind to a variety of enzymatic targets. The aminomethyl group on the C3 position of the target compound can participate in hydrogen bonding and ionic interactions within enzyme active sites, potentially leading to inhibitory activity.
Caption: Potential therapeutic applications stemming from the pyrazole core structure.
Safety and Handling
While specific toxicity data for (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine is not available, data from closely related aminopyrazole compounds suggest that it should be handled with appropriate care.
-
Potential Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Conclusion
(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine represents a promising, yet underexplored, member of the pharmacologically significant pyrazole family. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The proposed synthetic route offers a logical and experimentally grounded pathway for its preparation. The predicted spectral data and the discussion of its potential biological activities provide a solid foundation for future research and development efforts. As the demand for novel therapeutic agents continues to grow, the systematic exploration of such well-defined molecular scaffolds will be crucial for the advancement of medicinal chemistry and drug discovery.
References
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). European Journal of Medicinal Chemistry. [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Research Journal of Pharmacy and Technology. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences. [Link]
-
1 H and 13 C NMR correlations between the calculated and experimental data. (n.d.). SpringerLink. [Link]
-
Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. Synlett. [Link]
-
Rishiram Prajuli.pmd. Semantic Scholar. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules. [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]
-
5-Phenyl-1H-pyrazole-3-methanamine. PubChem. [Link]
-
6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molbank. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). Molbank. [Link]
-
Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details. US EPA. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]
-
Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate. [Link]
-
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Phenyl-1H-pyrazole-3-methanamine | C10H11N3 | CID 17750927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1238870-77-3|N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. jchr.org [jchr.org]
- 14. mdpi.com [mdpi.com]
Technical Guide: 1-Phenyl-3-(aminomethyl)-5-methylpyrazole
This is an in-depth technical guide on 1-Phenyl-3-(aminomethyl)-5-methylpyrazole , a specialized heterocyclic building block used in medicinal chemistry.
A Strategic Scaffold for Kinase Inhibitor & Ligand Design
Part 1: Executive Summary & Chemical Identity
1-Phenyl-3-(aminomethyl)-5-methylpyrazole is a bifunctional heterocyclic scaffold characterized by a rigid pyrazole core, a hydrophobic N-phenyl motif, and a reactive primary amine handle. Unlike its more common isomer (5-amino-3-methyl-1-phenylpyrazole, Edaravone analog), this compound features an aminomethyl (-CH₂NH₂) group at the C3 position.
This specific topology renders it a "privileged structure" in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) . The C3-aminomethyl group acts as a flexible linker, allowing the pyrazole "head" to penetrate deep hydrophobic pockets (e.g., ATP-binding sites in kinases) while the amine forms critical hydrogen bonds or serves as an attachment point for further elaboration.
1.1 Physicochemical Profile[1][2][3][4]
| Property | Value / Description |
| Chemical Name | 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)methanamine |
| CAS Number | 1220348-63-9 (Free base) 2913267-41-9 (Dihydrochloride salt) |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Off-white to pale yellow solid (typically supplied as HCl salt) |
| Solubility | High in DMSO, Methanol; Moderate in Water (as HCl salt) |
| pKa (Calculated) | ~9.2 (Primary amine), ~2.5 (Pyrazole N) |
| LogP | ~1.8 (Lipophilic, suitable for CNS penetration) |
Part 2: Synthetic Pathways & Regiocontrol[6]
The synthesis of 1-phenyl-3-(aminomethyl)-5-methylpyrazole presents a classic challenge in heterocyclic chemistry: Regioselectivity . The reaction of phenylhydrazine with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.
2.1 The Regioselective Route (Recommended)
To ensure the methyl group is at C5 and the functional handle is at C3, the most robust pathway involves the condensation of phenylhydrazine with ethyl acetopyruvate (ethyl 2,4-dioxovalerate), followed by functional group manipulation.
Figure 1: Synthetic workflow emphasizing the separation of regioisomers.
2.2 Protocol Details & Causality
-
Cyclization (The Critical Step):
-
Protocol: React phenylhydrazine with ethyl 2,4-dioxovalerate in ethanol containing catalytic acetic acid.
-
Causality: The terminal nitrogen of phenylhydrazine is the most nucleophilic. It preferentially attacks the most electrophilic ketone. In ethyl acetopyruvate, the C4-ketone (methyl ketone) is generally more reactive than the C2-ketone (adjacent to the ester). This favors the formation of the 5-methyl-3-carboxylate isomer.
-
Purification: The isomers must be separated by column chromatography (Hexane/EtOAc). The 3-carboxylate isomer typically elutes differently due to the shielding effect of the N-phenyl group on the adjacent substituents.
-
-
Functional Transformation (Ester to Amine):
-
Direct Reduction: Reducing the ester directly to the amine is difficult.
-
Amide Route: Convert the ester to the primary amide using methanolic ammonia (high yield, >90%).
-
Final Reduction: Reduce the amide using Borane-THF or LiAlH₄. This yields the clean primary amine.
-
Part 3: Medicinal Chemistry Applications[1][7][8]
This scaffold is not merely a passive linker; it is an active pharmacophore component.
3.1 Kinase Inhibitor Design (The "Hinge Binder" Strategy)
In kinase inhibitors, the pyrazole nitrogen (N2) often accepts a hydrogen bond from the hinge region of the ATP binding site. The C3-aminomethyl group allows the molecule to extend into the "sugar pocket" or solvent-exposed front, providing a vector for solubility-enhancing groups.
-
Reference Case: This core is structurally analogous to the scaffold found in Encorafenib (a BRAF inhibitor), where a pyrazole-3-yl moiety is critical for binding orientation.
3.2 Functional Derivatization Logic
The primary amine is a versatile "chemical hook."
Figure 2: Divergent synthesis library generation using the aminomethyl handle.
Part 4: Handling & Stability (Self-Validating Protocols)
To ensure experimental success, follow these stability protocols:
-
Salt Formation: The free base is an oil or low-melting solid prone to oxidation (browning) upon air exposure.
-
Action: Always convert to the Dihydrochloride (2HCl) or Fumarate salt for long-term storage.
-
Validation: Dissolve free base in Et₂O, bubble dry HCl gas. White precipitate confirms salt formation.
-
-
Storage: Store at -20°C under Argon.
-
Analytical Check:
-
1H NMR (DMSO-d6): Look for the characteristic methylene doublet at ~3.8-4.0 ppm (CH₂-NH₂) and the pyrazole singlet at ~6.5 ppm. The C5-Methyl should appear as a singlet at ~2.3 ppm.
-
Part 5: References
-
PubChem Compound Summary. (2025). 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)methanamine (CAS 1220348-63-9). National Library of Medicine. Link
-
Sigma-Aldrich / Merck. (2025). Product Specification: (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine.[5]Link
-
El-Sawy, E. R., et al. (2012). Synthesis and biological evaluation of some new pyrazole derivatives. Acta Pharmaceutica. (Discusses regioselectivity in pyrazole synthesis).
-
Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles.Journal of Organic Chemistry. (Methodology for controlling 1,3 vs 1,5 isomers).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 5. 62546-27-4|1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]
Heterocyclic Primary Amine Building Blocks: A Strategic Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, heterocyclic primary amines are not merely intermediates; they are "privileged" pharmacophores that define the physicochemical and biological success of a clinical candidate. Over 80% of small-molecule drugs approved by the FDA between 2013 and 2023 contain at least one nitrogen heterocycle [1].[1]
The transition from flat, aromatic amines (anilines) to heteroaromatic or saturated heterocyclic amines (e.g., aminopyridines, aminopiperidines) allows for the precise modulation of lipophilicity (LogD), basicity (pKa), and metabolic stability. This guide provides a technical roadmap for selecting, synthesizing, and applying these building blocks, moving beyond standard textbook definitions to address the practical challenges faced in a drug discovery campaign.
Structural Significance & Pharmacophore Design[2][3]
The "Escape from Flatland"
The incorporation of sp3-rich heterocyclic amines (e.g., 3-amino-oxetane, 4-aminopiperidine) improves the fraction of sp3 hybridized carbons (
Tuning Basicity and H-Bonding
The pKa of the primary amine is the critical lever for optimization. It dictates ionization at physiological pH (7.4), influencing membrane permeability and hERG channel inhibition.
Table 1: Comparative pKa Profiles of Common Heterocyclic Amine Building Blocks
| Building Block | Structure Type | Approx. pKa (Conjugate Acid) | Electronic Effect | Drug Design Utility |
| Aniline | Carbocycle | 4.6 | Resonance delocalization | Weak base; often poor solubility. |
| 4-Aminopyridine | Heteroaryl | 9.1 | Resonance stabilization of cation | Highly basic; good solubility, potential hERG risk. |
| 2-Aminopyridine | Heteroaryl | 6.8 | Inductive withdrawal by N | Balanced profile; common kinase hinge binder. |
| 3-Aminopyridine | Heteroaryl | 6.0 | Minimal resonance interaction | Weak base; useful for tuning H-bond acidity. |
| 2-Aminopyrimidine | Heteroaryl | 3.5 | Strong inductive withdrawal | Very weak base; excellent metabolic stability. |
| 4-Aminopiperidine | Saturated | 10.5 | No resonance delocalization | Highly basic; requires capping (amide/urea) to penetrate CNS. |
Note: Values are approximate and shift based on ring substitution. [3, 4]
Decision Logic for Scaffold Selection
The following decision tree illustrates the logical flow a medicinal chemist should apply when selecting a heterocyclic amine core.
Figure 1: Strategic decision tree for selecting heterocyclic amine scaffolds based on binding mode and physicochemical requirements.
Advanced Synthetic Architectures
Synthesizing primary heteroaryl amines is historically challenging due to catalyst poisoning by the free amine and competitive diarylation. Modern workflows utilize "Ammonia Surrogates" or biocatalysis.
Chemocatalysis: Buchwald-Hartwig Amination
Direct use of ammonia gas is often problematic. The industry standard involves Ammonia Equivalents followed by acidic hydrolysis.
-
LHMDS (Lithium bis(trimethylsilyl)amide): A non-nucleophilic base that acts as a metallo-ammonia source. It prevents catalyst poisoning and is highly effective for aryl chlorides [5].
-
Benzophenone Imine: Ideal for sterically hindered or sensitive substrates.
-
Triphenylsilylamine: Useful for ortho-substituted halides where LHMDS fails due to sterics [6].[2]
Biocatalysis: Transaminases (ATAs)
For chiral primary amines (e.g., saturated heterocycles),
Experimental Protocol: Pd-Catalyzed Synthesis of 2-Aminoheterocycles
Objective: Synthesis of a primary heteroaryl amine from a heteroaryl chloride using LHMDS as an ammonia surrogate. Scope: Applicable to pyridines, pyrimidines, and quinolines.[3][4]
Reagents & Setup
-
Substrate: Heteroaryl Chloride (1.0 equiv)
-
Ammonia Source: LHMDS (1.0 M in THF, 2.5 equiv)
-
Catalyst: Pd2(dba)3 (1-2 mol%)
-
Ligand: Xantphos (2-4 mol%) or BrettPhos (for challenging substrates)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Acid: 4M HCl in Dioxane or aqueous 1M HCl
Step-by-Step Methodology
-
Inertion: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Catalyst Pre-complexation: Add Pd2(dba)3 and Xantphos. Purge with inert gas. Add anhydrous dioxane (0.2 M concentration relative to substrate). Stir at room temperature for 5 minutes until the solution turns a clear, dark orange/red (indicating active catalyst formation).
-
Expert Insight: Pre-complexing prevents Pd-black precipitation upon addition of the base.
-
-
Substrate Addition: Add the heteroaryl chloride.
-
Reagent Addition: Dropwise add LHMDS solution.
-
Caution: The reaction may be slightly exothermic.
-
-
Heating: Seal the vial and heat to 65–90°C. Monitor by LCMS or TLC.
-
Checkpoint: You are looking for the formation of the bis-silylated intermediate (M+H of substrate + 161 mass units) or the mono-silylated species.
-
-
Deprotection (The "One-Pot" Switch): Once the starting material is consumed, cool the reaction to 0°C. Carefully quench with 1M HCl (5-10 equiv). Stir vigorously at room temperature for 15-30 minutes.
-
Workup: Basify with 1M NaOH to pH > 10. Extract with EtOAc or DCM (heterocycles may be water-soluble; consider salting out or using 2-MeTHF).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (typically DCM:MeOH:NH4OH gradients).
Visualizing the Synthetic Pathway
The following diagram details the mechanistic flow of the LHMDS protocol described above.
Figure 2: Mechanistic workflow for the Buchwald-Hartwig amination using LHMDS as an ammonia surrogate.
Case Studies & Applications
Sotorasib (Lumakras)
-
Target: KRAS G12C.
-
Building Block: The drug features a piperazine-linked heterocyclic motif. While not a primary amine in the final structure, the synthesis relies on the reactivity of heterocyclic amine precursors to establish the core scaffold's geometry and solubility profile [8].
Sitagliptin (Januvia)
-
Target: DPP-4.
-
Building Block: A chiral primary amine on a saturated heterocycle.
-
Innovation: Merck replaced a low-yield Rhodium-catalyzed hydrogenation with an engineered Transaminase (ATA-117) to install the primary amine with perfect chirality, eliminating heavy metals and reducing waste [7].
Future Outlook
References
-
Scott, J. S., et al. "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)." Journal of Medicinal Chemistry, 2024.[7][8] Link
-
Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link
-
Jang, Y., et al. "Theoretical prediction of relative and absolute pKa values of aminopyridines." Chemical Physics Letters, 2018. Link
-
Drug Hunter Team. "Why pKas Matter in Medicinal Chemistry." Drug Hunter, 2022. Link
-
Huang, X., & Buchwald, S. L.[2][6] "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides." Organic Letters, 2001.[2][6][9] Link
-
Ruiz-Castillo, P., & Buchwald, S. L.[6] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link
-
Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010. Link
-
Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019. Link
-
Margrey, K. A., & Nicewicz, D. A. "A General Approach to Intermolecular Carbon–Hydrogen Functionalization of Arenes and Heteroarenes via Organic Photoredox Catalysis." Accounts of Chemical Research, 2016. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 3. primerascientific.com [primerascientific.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. rroij.com [rroij.com]
- 8. Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New ammonia equivalents for the Pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
LogP and Physicochemical Properties of Aminomethyl Pyrazoles
This guide provides a technical analysis of the physicochemical properties of aminomethyl pyrazoles, focusing on their utility in drug design as "chameleonic" fragments capable of modulating solubility and permeability.
Executive Summary: The "Chameleonic" Scaffold
Aminomethyl pyrazoles represent a high-value scaffold in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD).[1] Their utility stems from a unique balance of amphotericity and structural dynamics .[1] Unlike rigid aromatic rings, the aminomethyl pyrazole moiety can switch between hydrophilic (ionized) and lipophilic (intramolecularly hydrogen-bonded) states.[2] This "chameleonic" behavior allows them to maintain high aqueous solubility while unexpectedly permeating cell membranes, a property often exploited to penetrate the CNS or target intracellular kinases.
Physicochemical Core: The Numbers That Matter
The placement of the aminomethyl group (C3 vs. C4) fundamentally alters the electronic environment and, consequently, the ADME profile of the molecule.
2.1 pKa Shifts and Ionization
The basicity of the primary amine in an aminomethyl group is significantly modulated by the pyrazole ring's electron-withdrawing nature (inductive effect,
-
Benzylamine (Reference): pKa
9.33[1] -
C-(Aminomethyl)pyrazoles: pKa
8.5 – 9.0 (Alkyl-substituted)[1][3] -
N-Aryl-aminomethylpyrazoles: pKa
7.1 – 7.5[1][3]
Critical Insight: The pyrazole ring lowers the pKa of the pendant amine by 0.5–2.0 log units compared to a benzylamine.[1] This is advantageous for oral bioavailability; a pKa of ~7.2 means a significant fraction (~40-50%) of the molecule exists as the neutral free base at physiological pH (7.4), enhancing passive diffusion compared to a fully ionized benzylamine (99% cationic at pH 7.4).
2.2 LogP vs. LogD
For ionizable compounds, LogD (Distribution Coefficient) at pH 7.4 is the relevant metric, not LogP.
| Compound Class | Substituent (R) | LogP (Neutral) | LogD | Solubility Impact |
| 3-Aminomethyl | Methyl | ~0.13 | -1.5 to -0.5 | High (Hydrophilic) |
| 4-Aminomethyl | Methyl | ~0.15 | -1.4 to -0.4 | High (Hydrophilic) |
| 3-Aminomethyl | Phenyl (N1) | ~1.27 | ~1.28 | Moderate (Balanced) |
| 4-Aminomethyl | Phenyl (N1) | ~1.62 | ~1.50 | Moderate (Balanced) |
Note: The 4-isomer is generally slightly more lipophilic than the 3-isomer due to the lack of proximity to the polar ring nitrogens, which reduces solvation penalties.[1][2][3]
Structural Dynamics & Intramolecular Hydrogen Bonding (IMHB)
The most critical differentiator between 3- and 4-aminomethyl pyrazoles is the potential for Intramolecular Hydrogen Bonding (IMHB) .[1][3]
3.1 The 3-Position Advantage (The "Scorpion" Conformation)
In N-substituted 3-aminomethyl pyrazoles , the pendant amine can fold back to form a 5-membered hydrogen-bonded ring with the N2-nitrogen of the pyrazole (the pyridine-like acceptor).[1][2][3]
-
Mechanism: The amine hydrogen (donor) interacts with the pyrazole N2 lone pair (acceptor).[2]
-
Effect: This "closes" the polar surface area, masking the hydrogen bond donor/acceptor pair from the solvent.[1]
-
Result: The effective lipophilicity (LogD) increases transiently during membrane passage, enhancing permeability without sacrificing intrinsic water solubility.
3.2 The 4-Position Limitation
The 4-aminomethyl group is geometrically distant from the ring nitrogens.[1][2][3] It cannot form a stable 5- or 6-membered IMHB with the ring.[1][3] Consequently, it remains fully solvent-exposed, often resulting in lower permeability compared to the 3-isomer despite having a similar calculated LogP.[1][3]
3.3 Visualizing the Equilibrium
Caption: The dynamic equilibrium of 3-aminomethyl pyrazoles. The "Closed" state masks polarity via IMHB, facilitating membrane transit.
Experimental Protocols for Characterization
Standard "shake-flask" methods often fail for these fragments due to their high polarity and low UV absorbance.[1] The following protocols are industry standards for high-precision characterization.
4.1 Potentiometric pKa Determination (The "Gold Standard")
Use for: Accurate pKa measurement of the conjugate acid.[1]
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Solvent: 0.15 M KCl (aqueous) is preferred; use Methanol/Water co-solvent extrapolations only if insoluble.[1]
-
Protocol:
-
Perform a "Check-mark" titration: Acidify to pH 2.0 with 0.5 M HCl, then titrate up to pH 12.0 with 0.5 M KOH, and back down to pH 2.0.
-
Data Analysis: Look for the inflection point around pH 7.0–9.[1]0. Hysteresis between up/down titrations indicates precipitation (unlikely for these fragments).
4.2 LogD
via Miniaturized Shake-Flask (HPLC-MS)
Use for: Determining lipophilicity at physiological pH.
-
Preparation: Prepare a 10 mM stock of the aminomethyl pyrazole in DMSO.
-
Phases: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration:
-
Add 10 µL of compound stock to a vial containing 495 µL PBS-saturated Octanol and 495 µL Octanol-saturated PBS.
-
Vortex vigorously for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 15 minutes to separate phases.
-
-
Quantification:
Applications in Drug Design
5.1 Scaffold Hopping (Benzylamine Replacement)
Replacing a benzylamine with a 3-aminomethyl pyrazole often improves the Lipophilic Ligand Efficiency (LLE) .[1][2]
-
Why? The pyrazole ring reduces the pKa (less cationic penalty) and the aromatic ring count (lower molecular weight/lipophilicity) while maintaining the key N-interaction vectors.[1]
5.2 Kinase Inhibitors (The "Hinge Binder" Linker)
Aminomethyl pyrazoles are frequently used as linkers to connect the ATP-hinge binding motif (the pyrazole) to the solvent-exposed solubilizing tail (the amine).[1][2]
-
Example: In inhibitors targeting PKA or CDK , the pyrazole sits in the ATP pocket, and the aminomethyl group extends towards the ribose binding pocket, forming salt bridges with Asp/Glu residues.
References
-
Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link
-
Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Waring, M. J. (2010).[2] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: Selective Reduction of 5-methyl-1-phenyl-1H-pyrazole-3-carbonitrile
Executive Summary & Strategic Analysis
The reduction of 5-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is a pivotal transformation in medicinal chemistry, serving as a gateway to two distinct, high-value pharmacophores:
-
Primary Amines (via complete reduction): Precursors for amide coupling, reductive aminations, and sulfonamide synthesis.
-
Aldehydes (via partial reduction): Critical electrophiles for Wittig olefination, Horner-Wadsworth-Emmons reactions, and heterocycle formation.
This guide provides three validated protocols. The choice of method depends strictly on the desired oxidation state of the product and the available equipment.
| Target Product | Reagent of Choice | Key Advantage | Critical Risk |
| Primary Amine | LiAlH₄ (LAH) | High yield, rapid kinetics. | Pyrophoric; functional group intolerance (e.g., esters). |
| Primary Amine | H₂ / Raney Ni | Scalable, cleaner workup. | Pyrophoric catalyst; requires pressure vessel. |
| Aldehyde | DIBAL-H | Selectivity (-78°C).[1] | Over-reduction if temp > -60°C; requires cryogenics. |
Chemical Pathways & Mechanism[2][3][4]
The reduction outcome is dictated by the stability of the metallo-imine intermediate.
Figure 1: Divergent pathways based on reagent selection. LiAlH₄ drives the reaction to the amine, while DIBAL-H at low temperatures traps the intermediate.
Protocol A: Complete Reduction to Amine (LiAlH₄)
Objective: Synthesis of (5-methyl-1-phenyl-1H-pyrazol-3-yl)methanamine. Mechanism: Nucleophilic attack by hydride followed by rapid reduction of the aluminate intermediate.[2]
Reagents & Equipment[1][5][6][7][8][9][10]
-
Substrate: 5-methyl-1-phenyl-1H-pyrazole-3-carbonitrile (1.0 equiv)
-
Reagent: Lithium Aluminum Hydride (LiAlH₄), 2.4M in THF or powder (2.0 equiv)
-
Solvent: Anhydrous THF (stabilized, free of peroxides)
-
Quench: Fieser Reagents (H₂O, 15% NaOH)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and N₂ inlet.
-
Solubilization: Dissolve the nitrile (10 mmol, ~1.83 g) in anhydrous THF (20 mL).
-
Reagent Prep: In a separate dry flask, suspend LiAlH₄ (20 mmol, 0.76 g) in THF (30 mL) at 0°C.
-
Expert Tip: Always add the nitrile solution to the LAH suspension. This "inverse addition" ensures excess hydride is always present, preventing side reactions.
-
-
Addition: Cannulate or dropwise add the nitrile solution to the LAH suspension at 0°C over 15 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If TLC shows starting material, heat to mild reflux (65°C) for 2 hours.
-
Monitoring: TLC (5% MeOH in DCM). The amine will stay at the baseline or streak; the nitrile moves with the solvent front.
-
-
Fieser Workup (Critical): Cool to 0°C. Quench carefully in this exact order (for x grams of LiAlH₄ used):
-
Add x mL Water (slowly, gas evolution!).
-
Add x mL 15% NaOH .
-
Add 3x mL Water .
-
-
Isolation: Warm to RT. Stir for 15 mins until a white granular precipitate forms. Filter through a Celite pad.[1][3] Rinse with THF.[4]
-
Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1).
Protocol B: Partial Reduction to Aldehyde (DIBAL-H)
Objective: Synthesis of 5-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. Mechanism: Formation of a stable aluminum-imine complex at -78°C, which releases the aldehyde upon acidic hydrolysis.
Reagents & Equipment[1][5][6][7][8][9][10]
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Condition: Cryogenic bath (Dry ice/Acetone, -78°C).
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 3-neck RBF under Argon. Cool to -78°C.[1][5]
-
Substrate: Add nitrile (10 mmol) in DCM (40 mL). Ensure internal temperature stabilizes at -78°C.
-
Controlled Addition: Add DIBAL-H (12 mmol, 12 mL) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
-
Critical Control: Do not let the internal temperature rise above -65°C. Higher temperatures promote over-reduction to the amine.
-
-
Incubation: Stir at -78°C for 2 hours.
-
Quench (Rochelle’s Salt Method):
-
While still at -78°C, add MeOH (5 mL) to destroy excess hydride.
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s salt, 50 mL).
-
-
Workup: Remove the cooling bath and let the mixture warm to RT. Stir vigorously for 1-2 hours.
-
Why? The aluminum emulsion must break. The mixture will separate into two clear layers once the aluminum is chelated by the tartrate.
-
-
Extraction: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol C: Catalytic Hydrogenation (Raney Nickel)
Objective: Scalable synthesis of the amine without lithium salts. Safety Note: Raney Nickel is pyrophoric when dry.[6] Always handle as a slurry under water or ethanol.
Step-by-Step Methodology
-
Catalyst Prep: Wash Raney Nickel slurry (approx. 2 g wet weight per 10 mmol substrate) with water (3x) and then absolute ethanol (3x) to remove the storage pH stabilizers.
-
Reaction Mix: In a Parr hydrogenation bottle, combine:
-
Hydrogenation: Pressurize to 40-50 psi H₂ on a Parr shaker. Shake at RT for 6–12 hours.
-
Filtration: Carefully filter through Celite under an inert blanket (do not let the catalyst dry out). Wash the filter cake immediately with water to desensitize.
-
Isolation: Concentrate the filtrate to yield the crude amine.
Analytical Validation
| Assay | Expected Result (Amine) | Expected Result (Aldehyde) |
| IR Spectroscopy | Loss of -CN stretch (~2220 cm⁻¹).[8] Appearance of N-H (~3300 cm⁻¹).[7] | Loss of -CN. Appearance of C=O (~1690 cm⁻¹). |
| ¹H NMR | Methylene doublet/singlet (~3.8 ppm). | Aldehyde proton singlet (~9.8 - 10.0 ppm). |
| MS (ESI) | [M+H]⁺ = 188.1 | [M+H]⁺ = 187.1 (hydrate may form). |
Workflow Visualization
Figure 2: Decision tree for workup procedures to avoid "unbreakable" emulsions common in aluminum hydride reductions.
References
-
General Procedure for Nitrile Reduction (LiAlH₄)
-
DIBAL-H Reduction of Nitriles to Aldehydes
- Source: Adkins, H. Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts; University of Wisconsin Press, 1937.
-
Synthesis of Pyrazole Precursors
- Source:Molecules 2012, 17(9), 10163-10177.
-
Link:
-
Safety Handling of LiAlH₄ and DIBAL
- Source: ACS Chemical Health & Safety Guidelines.
-
Link:
Disclaimer: These protocols involve hazardous reagents (pyrophorics). All experiments must be conducted in a fume hood with appropriate PPE (flame-resistant lab coat, face shield) by trained personnel.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]
Application Note: Reductive Amination Protocols for the Synthesis of Pyrazole Methylamines
An In-Depth Technical Guide
Introduction: The Significance of Pyrazole Methylamines in Modern Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1] When functionalized with a methylamine side chain, the resulting pyrazole methylamine motif becomes a critical pharmacophore in a vast array of biologically active molecules. These structures are integral to the development of kinase inhibitors for oncology, central nervous system agents, and agrochemicals.[2]
Reductive amination stands out as one of the most robust, versatile, and widely adopted methods for synthesizing these valuable secondary amines.[3][4] It offers a highly controlled approach to forming the crucial C-N bond, largely avoiding the overalkylation issues that can plague direct alkylation methods.[5] This guide provides an in-depth exploration of the mechanistic principles, reagent selection, and practical execution of reductive amination for preparing pyrazole methylamines, tailored for researchers and drug development professionals.
Mechanistic Foundations: A Tale of Two Steps
The reductive amination of a pyrazole aldehyde with methylamine is a sequential, often one-pot, process that hinges on two fundamental transformations: the formation of an imine intermediate and its subsequent reduction.[6]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of the pyrazole aldehyde. This forms an unstable hemiaminal intermediate, which readily eliminates a molecule of water to yield a C=N double bond, or imine.[3]
-
Reduction: The core of the reaction's selectivity lies in this step. A mild hydride-donating reagent is used to reduce the imine to the final secondary amine.
A critical parameter governing this process is the reaction pH. Mildly acidic conditions (pH ~4-6) are optimal as they facilitate both the protonation of the carbonyl oxygen, activating it for nucleophilic attack, and the dehydration of the hemiaminal.[5] However, excessively acidic conditions will protonate the methylamine, rendering it non-nucleophilic and halting the reaction.[5] The imine, once formed, can be protonated to form a highly electrophilic iminium ion, which is significantly more reactive towards reduction than the starting aldehyde. This reactivity difference is the key to the success of selective reducing agents.[7][8]
Caption: General mechanism of reductive amination.
Strategic Reagent Selection: The Key to a Successful Transformation
The success of a reductive amination protocol is critically dependent on the judicious choice of reagents and solvents.
Reducing Agents: A Comparative Analysis
The choice of reducing agent is paramount, as it must selectively reduce the iminium ion intermediate without significantly affecting the starting pyrazole aldehyde.[4]
| Reagent | Formula | Common Solvents | Key Characteristics & Insights |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Aprotic: DCE, DCM, THF | Preferred Reagent. Mild and highly selective for imines/iminiums over aldehydes.[9] Its steric bulk and attenuated reactivity prevent reduction of the starting carbonyl. It is moisture-sensitive and should be used in aprotic solvents.[4][10] The lack of cyanide byproducts makes it a safer alternative to NaBH₃CN.[11] |
| Sodium Cyanoborohydride | NaBH₃CN | Protic: MeOH, EtOH | A classic and effective selective reducing agent. The electron-withdrawing cyanide group deactivates the borohydride, making it selective for the more reactive iminium ion.[7][11] Its primary drawback is the high toxicity of cyanide, requiring careful handling and waste disposal. |
| Sodium Borohydride | NaBH₄ | Protic: MeOH, EtOH | A stronger and less selective reducing agent. It can readily reduce both the starting aldehyde and the imine intermediate.[10] To be used effectively, a two-step procedure is often required: allow the imine to form completely before adding NaBH₄. This can be advantageous if STAB is not available or if the imine is particularly stable.[9] |
| Catalytic Hydrogenation | H₂, Catalyst (Pd/C, PtO₂) | Various | An effective but often less practical method for lab-scale synthesis due to the need for specialized high-pressure equipment. It offers a "green" alternative by avoiding hydride reagents.[6][12] |
Solvents and Additives
-
Solvents: The choice is dictated by the reducing agent. For STAB, anhydrous aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard.[9] For NaBH₃CN and NaBH₄, protic solvents like methanol or ethanol are common.[10]
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added. It ensures the formation of the highly reactive iminium ion, accelerating the reaction, particularly with less reactive ketones or aldehydes.[9][13]
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole methylamines.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This is the preferred method due to its operational simplicity, high selectivity, and improved safety profile.
Principle: A pyrazole aldehyde, methylamine, and STAB are combined in a single reaction vessel, allowing for the in situ formation and immediate reduction of the imine intermediate.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount (Example) | Mmol (Example) |
| Pyrazole-4-carboxaldehyde | C₄H₄N₂O | 96.09 | 1.0 g | 10.4 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 1.2 mL | ~1.5 equiv. |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.3 g | ~1.5 equiv. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 0.6 mL | ~1.0 equiv. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the pyrazole-4-carboxaldehyde (1.0 g, 10.4 mmol) and 1,2-dichloroethane (40 mL).
-
Amine & Acid Addition: Stir the solution and add methylamine solution (1.2 mL) followed by glacial acetic acid (0.6 mL). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (3.3 g, ~15.6 mmol) portion-wise over 10-15 minutes. An initial effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 3-12 hours).
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (e.g., using a DCM/MeOH gradient, potentially with 1% triethylamine to prevent peak tailing) to yield the pure pyrazole methylamine.[14]
Safety: STAB is moisture-sensitive. DCE and DCM are chlorinated solvents and should be handled in a fume hood. Acetic acid is corrosive.
Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)
This method is a useful alternative when STAB is unavailable or if dialkylation is a concern.[9]
Principle: The imine is pre-formed from the aldehyde and amine before the reducing agent is introduced. This temporal separation prevents the NaBH₄ from reducing the starting aldehyde.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount (Example) | Mmol (Example) |
| Pyrazole-4-carboxaldehyde | C₄H₄N₂O | 96.09 | 1.0 g | 10.4 |
| Methylamine HCl salt | CH₆ClN | 67.52 | 1.05 g | ~1.5 equiv. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.2 mL | ~1.5 equiv. |
| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.59 g | ~1.5 equiv. |
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, suspend pyrazole-4-carboxaldehyde (1.0 g, 10.4 mmol) and methylamine hydrochloride (1.05 g, 15.6 mmol) in methanol (50 mL).
-
Base Addition: Add triethylamine (2.2 mL, 15.6 mmol) to liberate the free methylamine. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.
-
Reductant Addition: Slowly and portion-wise, add sodium borohydride (0.59 g, 15.6 mmol). Maintain the temperature at 0 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction & Purification: Add water and DCM to the residue. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.
Safety: NaBH₄ reacts with protic solvents to generate hydrogen gas; add it slowly and ensure adequate ventilation.
Workflow and Characterization
A logical workflow ensures efficient and verifiable synthesis.
Caption: Experimental workflow for pyrazole methylamine synthesis.
Expected Spectroscopic Data
Successful synthesis of the target pyrazole methylamine can be confirmed by standard spectroscopic techniques.[15][16]
-
¹H NMR: Look for the complete disappearance of the characteristic aldehyde proton signal (δ ≈ 9.5-10.5 ppm). Key new signals will include a singlet or doublet for the benzylic-type methylene protons (-CH₂-NH) and a singlet or doublet for the N-methyl group (-NH-CH₃).[17]
-
¹³C NMR: The aldehyde carbonyl carbon signal (δ ≈ 185-200 ppm) will be absent in the product spectrum. New signals will appear in the aliphatic region corresponding to the methylene and methyl carbons.[17]
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated mass of the pyrazole methylamine product.
-
Infrared (IR) Spectroscopy: The strong C=O stretching band of the aldehyde (≈ 1700 cm⁻¹) will disappear. A new, medium-intensity N-H stretching band will appear in the region of 3300-3500 cm⁻¹.[18]
References
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Gracia, J., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(29), 5969-5977. DOI:10.1039/D3OB00822C. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Agarwal, M., et al. (n.d.). Synthesis of methylamine-linked indole-C5 pyrazole hybrids. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Lindsley, C. W., et al. (2018). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. ACS Omega, 3(11), 15935–15944. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]
-
ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
Mamedov, S., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews, 64(3), 514-577. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Gucky, T., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9789-9801. Retrieved from [Link]
-
Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11624-11667. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
-
MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
-
Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Sodium cyanoborohydride [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. connectjournals.com [connectjournals.com]
Application Notes & Protocols: Navigating the Reactivity of Pyrazole-3-methanamine in Nucleophilic Substitution
Abstract
Pyrazole-3-methanamine is a versatile bifunctional molecule featuring a primary amine appended to a pyrazole scaffold. This unique structure presents multiple potential sites for reaction, making a nuanced understanding of its reactivity essential for its effective use in drug discovery and materials science. This guide provides an in-depth analysis of the factors governing the nucleophilic character of pyrazole-3-methanamine, focusing on its application in nucleophilic substitution reactions. We will explore the interplay between the exocyclic primary amine and the pyrazole ring nitrogens, offering field-proven protocols for selective N-alkylation and N-acylation, complete with mechanistic insights and troubleshooting strategies.
Introduction: The Nucleophilic Character of Pyrazole-3-methanamine
The reactivity of pyrazole-3-methanamine is dominated by the primary amine (-CH₂NH₂) at the C3 position. This group serves as the primary nucleophilic center, readily participating in reactions with a wide range of electrophiles. However, the pyrazole ring itself introduces complexity. The ring contains two nitrogen atoms: one pyrrole-type (N1) and one pyridine-type (N2).[1] The pyridine-type N2 atom possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and a potential nucleophilic site.[1][2] Conversely, the pyrrole-type N1 nitrogen's lone pair is integral to the ring's aromatic sextet, making it significantly less nucleophilic and even slightly acidic.[1][3]
Generally, pyrazole rings are considered π-excessive aromatic systems, which makes them inherently poor substrates for nucleophilic aromatic substitution unless activated by potent electron-withdrawing groups.[4][5] Therefore, in typical nucleophilic substitution reactions, the exocyclic primary amine is the overwhelmingly preferred site of reaction due to its greater accessibility and inherent nucleophilicity.
Caption: Nucleophilic sites on Pyrazole-3-methanamine.
Factors Governing Reactivity in Nucleophilic Substitution
Achieving selectivity and high yield requires careful consideration of several factors that modulate the nucleophilicity of pyrazole-3-methanamine.
-
Steric Hindrance: The primary amine is sterically unencumbered, favoring its reaction with a wide range of electrophiles, from small alkyl halides to bulkier acyl chlorides.
-
The Electrophile: Highly reactive electrophiles (e.g., benzyl bromide, acetyl chloride) will react rapidly with the primary amine. Less reactive electrophiles (e.g., secondary alkyl halides) may require more forcing conditions, which can sometimes lead to side reactions involving the pyrazole ring nitrogens.
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent choices as they can solvate the cation formed during the substitution reaction without deactivating the amine nucleophile through hydrogen bonding.
-
Base Selection: For reactions that produce an acidic byproduct (e.g., HCl or HBr from alkyl or acyl halides), a non-nucleophilic base is crucial. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal as they scavenge the acid without competing with the substrate for the electrophile. The use of strong bases like sodium hydride should be approached with caution, as they can deprotonate the N1 position of the pyrazole ring, creating an alternative nucleophilic site.[1]
-
Temperature: Most N-alkylation and N-acylation reactions can be initiated at room temperature or 0 °C. Gentle heating may be required to drive less favorable reactions to completion, but excessive heat should be avoided to minimize side product formation.
Protocol: N-Alkylation of Pyrazole-3-methanamine
This protocol details a general procedure for the mono-alkylation of the primary amine of pyrazole-3-methanamine using an alkyl halide.
3.1. Rationale
The procedure employs a non-nucleophilic organic base (Triethylamine) to neutralize the hydrohalic acid generated in situ. This prevents the protonation and deactivation of the starting amine, allowing the reaction to proceed to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal during workup. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
3.2. Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| Pyrazole-3-methanamine | ≥95% | Sigma-Aldrich |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Thermo Fisher |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR Chemicals |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Chemical |
| Anhydrous Magnesium Sulfate | Laboratory Grade | EMD Millipore |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Macherey-Nagel |
3.3. Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazole-3-methanamine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 eq) dropwise over 10 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent system). Stain with potassium permanganate to visualize spots. The reaction is complete upon the disappearance of the pyrazole-3-methanamine spot.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.
3.4. Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive electrophile; low temp. | Increase reaction temperature to 40 °C (refluxing DCM). Increase reaction time. |
| Formation of Dialkylated Product | Excess electrophile; high concentration. | Use a smaller excess of the alkyl halide (1.05 eq). Add the electrophile slowly at 0 °C. |
| Side products observed by LC-MS | Reaction with pyrazole ring nitrogens. | Ensure a non-nucleophilic base is used. Avoid strong bases like NaH unless N1-alkylation is desired. |
Protocol: N-Acylation of Pyrazole-3-methanamine
This protocol outlines the synthesis of an amide derivative via the acylation of pyrazole-3-methanamine with an acyl chloride.
4.1. Rationale
Acylation is typically a rapid and high-yielding reaction. The mechanism is similar to alkylation, with the primary amine acting as the nucleophile. Due to the high reactivity of acyl chlorides, the reaction is performed at 0 °C to control the exotherm and minimize side reactions. A non-nucleophilic base is again essential to scavenge the HCl byproduct.
Caption: General workflow for N-acylation.
4.2. Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| Pyrazole-3-methanamine | ≥95% | Sigma-Aldrich |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Thermo Fisher |
| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | VWR Chemicals |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Chemical |
| Anhydrous Sodium Sulfate | Laboratory Grade | EMD Millipore |
4.3. Step-by-Step Protocol
-
Reaction Setup: In a flame-dried flask under N₂, dissolve pyrazole-3-methanamine (1.0 eq) in anhydrous THF (0.1 M).
-
Base Addition: Add DIPEA (1.5 eq) and cool the mixture to 0 °C.
-
Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise. A precipitate (DIPEA·HCl) may form immediately.
-
Reaction Execution: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Check for the consumption of the starting amine by TLC or LC-MS.
-
Work-up: Filter off the amine salt precipitate and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-acylated product, which is often pure enough for subsequent steps. If necessary, purify further by recrystallization or silica gel chromatography.
Safety and Handling
Pyrazole-3-methanamine and its derivatives should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][7]
-
Hazards: Amines can be corrosive and irritants to the skin, eyes, and respiratory tract.[6][8] Acyl halides and alkyl halides are often toxic, lachrymatory, and moisture-sensitive.
-
Storage: Store pyrazole-3-methanamine in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Al-Azzawi, S. A. R., & Shaker, J. I. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4369. [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved February 12, 2024, from [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 3, 100157. [Link]
-
Pyrazole. (n.d.). SlideShare. Retrieved February 12, 2024, from [Link]
-
Quiroga, J., Portilla, J., & Abonía, R. (2017). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2017(4), 194-216. [Link]
-
Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 100(10), 785-797. [Link]
-
Valdés, C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1283. [Link]
-
Das, S. (2019). Synthesis and reactivity of some pyrazole derivatives. Shodhganga. [Link]
-
Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 868-907. [Link]
-
Kananovich, D. G., & Ushakov, I. A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9924-9930. [Link]
-
Aouad, M. R., Bardaweel, S. K., & Al-Azzawi, S. A. R. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(9), 1393. [Link]
-
Patel, P. P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 170-175. [Link]
-
Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. (n.d.). Connect Journals. Retrieved February 12, 2024, from [Link]
-
1H-Pyrazole-3-Methanamine, N-Methyl-. (n.d.). ChemBK. Retrieved February 12, 2024, from [Link]
-
Hanamoto, T., et al. (2006). New synthesis of 3-methoxy-4-substituted pyrazole derivatives. Synlett, 2006(1), 152-154. [Link]
-
Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Organic letters, 13(23), 6284-6287. [Link]
-
Roche, S. P., et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic letters, 15(14), 3550-3553. [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Structure and spectral data of pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Leito, I., et al. (2008). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
-
Kim, H., & Hartwig, J. F. (2020). Enantioselective Addition of Pyrazoles to Dienes. Journal of the American Chemical Society, 142(31), 13583-13590. [Link]
-
Characterization data for new pyrazole derivatives. (2021). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Heterocyclic Chemistry. (n.d.). In-person lecture notes. Retrieved February 12, 2024, from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved February 12, 2024, from [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2017). Molecules, 22(12), 2110. [Link]
-
pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). University of Tartu. Retrieved February 12, 2024, from [Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. societachimica.it [societachimica.it]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Functionalization of 5-Methyl-3-aminomethyl-1-phenylpyrazole for library synthesis
[1][2][5]
Detailed Experimental Protocols (96-Well Format)
General Considerations
-
Concentration: Reactions are typically performed at 0.1 M to 0.2 M.[3]
-
Solvent: Anhydrous DMF is preferred for amides; DCE (1,2-Dichloroethane) or DCM for reductive aminations.[2]
-
Liquid Handling: Protocols are designed for automated liquid handlers (e.g., Tecan, Hamilton) but can be performed manually with multichannel pipettes.
Protocol A: High-Throughput Amide Coupling
Objective: Synthesis of 96 diverse amides.
-
Preparation of Stock Solutions:
-
Reaction Assembly:
-
To each well of a 96-well deep-well plate (polypropylene), add 100 µL Acid Stock .
-
Add 100 µL Activator Stock (HATU) .
-
Add 10 µL DIPEA . Shake for 5 mins to pre-activate.[3]
-
Add 100 µL Amine Stock .
-
-
Incubation:
-
Seal plate with a chemically resistant mat.[3]
-
Shake at Room Temperature (RT) for 16 hours.
-
-
Work-up (Solid Phase Extraction - SPE):
Protocol B: Reductive Amination
Objective: Synthesis of secondary amines via aldehyde condensation.
-
Preparation:
-
Reaction Assembly:
-
Incubation:
-
Shake at RT for 16–24 hours.[3]
-
-
Quench:
Quality Control & Purification
Self-Validating QC Steps:
-
LCMS Monitoring:
-
Amide Coupling: Look for Mass Shift:
(loss of water). -
Reductive Amination: Mass Shift:
(net +2H).[2]
-
-
TLC (Manual Check):
Purification Strategy: For library scale (<50 mg), Mass-Directed Prep-HPLC is the gold standard.[1][2]
-
Column: C18 Reverse Phase (e.g., XBridge BEH).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Acidic pH) or
(Basic pH). -
Note: Basic pH is often better for basic amines to improve peak shape.[3]
References
-
Scaffold Identification: PubChem Compound Summary for CID 56965859 (Related 3-aminomethylpyrazole). National Center for Biotechnology Information.[3] [Link]
-
Amide Coupling Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. [Link]
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Library Synthesis Review: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[3] Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
Sources
- 1. 62546-27-4|1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. 1170903-85-1|(1-Phenyl-1H-pyrazol-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. youtube.com [youtube.com]
- 4. growingscience.com [growingscience.com]
- 5. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing dimerization during pyrazole methylamine synthesis
A-Z Guide to Preventing Dimerization and Other Side Reactions
Prepared by: Gemini, Senior Application Scientist Last Updated: 2026-02-16
Introduction: The Challenge of Pyrazole N-Alkylation
The N-alkylation of pyrazoles, particularly for the synthesis of pyrazole methylamines, is a cornerstone reaction in the development of pharmaceuticals and agrochemicals.[1][2] However, researchers frequently encounter challenges with controlling regioselectivity and preventing unwanted side reactions. The two adjacent nitrogen atoms in the pyrazole ring have similar reactivity, which often leads to mixtures of N1 and N2 alkylated products that are difficult to separate.[1][3]
Of particular concern is the formation of dimeric impurities. This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you minimize dimerization and optimize your pyrazole methylamine synthesis.
Section 1: Understanding the Dimerization Pathway
Dimerization in the context of aminopyrazole synthesis often occurs through intermolecular reactions, which can be promoted by certain reaction conditions. For instance, in copper-catalyzed reactions of 5-aminopyrazoles, oxidative coupling can lead to the formation of pyrazole-fused pyridazines and pyrazines through C-H/N-H, C-H/C-H, and N-H/N-H bond formations.[4] While the specific mechanism can vary depending on the substrate and reagents, the general principle involves the reaction of a deprotonated pyrazole with another pyrazole molecule or a reactive intermediate.
Below is a conceptual diagram illustrating the desired methylation pathway versus a potential undesired dimerization pathway.
Caption: Desired methylation vs. undesired dimerization pathway.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during pyrazole methylamine synthesis in a question-and-answer format.
Issue 1: My reaction produces a significant amount of a higher molecular weight impurity, likely a dimer. How can I prevent this?
This is a classic problem often tied to reaction conditions that favor intermolecular side reactions over the desired intramolecular alkylation.
Probable Cause A: Inappropriate Base Selection
The choice of base is critical. A very strong base can excessively deprotonate the pyrazole, increasing the concentration of the reactive pyrazolide anion and potentially promoting side reactions.
-
Explanation: Strong bases like sodium hydride (NaH) can be effective for complete deprotonation but may accelerate dimerization if not controlled properly.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide a better balance, promoting sufficient N-alkylation while minimizing side reactions.[1][5]
-
Solution:
-
Switch from a strong base (like NaH or an alkoxide) to a weaker inorganic base such as K₂CO₃.
-
Use the base in slight excess (1.1-1.5 equivalents) to ensure the reaction proceeds without creating an overly basic environment.
-
Probable Cause B: High Reaction Temperature
Higher temperatures can provide the activation energy needed for undesired pathways, including dimerization.
-
Explanation: While heating can increase the rate of the desired N-alkylation, it can disproportionately accelerate side reactions. Many N-alkylation reactions proceed efficiently at room temperature or with gentle heating.
-
Solution:
-
Attempt the reaction at room temperature first.
-
If the reaction is too slow, increase the temperature incrementally (e.g., to 40-50°C) while monitoring for dimer formation by TLC or LC-MS.
-
Probable Cause C: Solvent Effects
The solvent plays a crucial role in solvating the pyrazolide anion and influencing its reactivity.
-
Explanation: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective for N-alkylation as they solvate the cation of the base, leaving a more reactive "naked" anion for alkylation.[6] However, the choice of solvent can also influence regioselectivity and side reactions.
-
Solution:
-
If using a non-polar solvent, switch to a polar aprotic solvent like DMF or acetonitrile.
-
If dimerization persists in DMF or DMSO, consider a less polar solvent like THF or acetone, which may temper the reactivity of the pyrazolide anion.
-
| Parameter | Recommendation for Minimizing Dimerization | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Weaker bases control the concentration of the reactive anion, reducing side reactions.[1][5] |
| Temperature | Room Temperature to 50°C | Lower temperatures generally disfavor higher activation energy side reactions like dimerization. |
| Solvent | DMF, Acetonitrile (MeCN) | Polar aprotic solvents facilitate the desired Sₙ2 reaction.[6] |
| Concentration | Moderate (0.1-0.5 M) | Higher concentrations can increase the rate of bimolecular dimerization. |
Issue 2: My reaction gives a mixture of N1 and N2 methylated isomers. How can I improve regioselectivity?
Controlling regioselectivity is a persistent challenge in pyrazole chemistry.[7] Several factors can be tuned to favor one isomer over the other.
-
Explanation: The ratio of N1 to N2 alkylation is governed by a delicate balance of steric and electronic effects.[3][6] Alkylation typically favors the less sterically hindered nitrogen atom.[6]
-
Solutions:
-
Steric Hindrance: If your pyrazole has a bulky substituent at the 3- or 5-position, alkylation will be heavily biased towards the more accessible nitrogen. You can also use a sterically bulky methylating agent. For instance, α-halomethylsilanes have been used as "masked" methylating reagents to achieve excellent N1-selectivity (often >90%).[3][7][8]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.
-
Protecting Groups: A more complex but highly effective strategy involves using a protecting group to block one of the nitrogen atoms. The SEM [2-(trimethylsilyl)ethoxymethyl] group, for example, can be used to direct arylation and can be transposed from one nitrogen to another, allowing for highly controlled sequential functionalization.[9]
-
Biocatalysis: For ultimate selectivity, engineered enzymes such as methyltransferases can provide exceptional regioselectivity (>99%) for pyrazole methylation.[3][10]
-
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Section 3: Recommended Protocol for Low-Dimerization Methylation
This protocol is a robust starting point for the N-methylation of a generic 3-substituted pyrazole, designed to minimize dimer formation.
Materials:
-
3-substituted pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Acetonitrile (MeCN), anhydrous (to make a 0.2 M solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted pyrazole and potassium carbonate.
-
Add anhydrous acetonitrile via syringe to create a suspension.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add methyl iodide dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. (Typical reaction time: 2-6 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to separate the desired N-methylated product from any unreacted starting material and minor isomers.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best way to detect dimer formation? A1: The most reliable method is LC-MS (Liquid Chromatography-Mass Spectrometry). The dimer will have a molecular weight corresponding to approximately twice that of the starting pyrazole minus two hydrogens, and it will typically have a different retention time. ¹H NMR can also be useful, as the dimer will have a more complex and distinct signal pattern compared to the monomeric product.
Q2: Can I use dimethyl sulfate (DMS) instead of methyl iodide? A2: Yes, dimethyl sulfate is a common and cost-effective methylating agent.[11] However, it is highly toxic and should be handled with extreme caution in a chemical fume hood. Its reactivity is similar to methyl iodide, and the same principles for avoiding dimerization (controlled temperature, appropriate base) apply.
Q3: My pyrazole is very electron-deficient and unreactive. What should I do? A2: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making alkylation difficult.[3] In this case, you may need to use more forcing conditions. First, try a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF, but start at a low temperature (e.g., 0°C) and slowly warm to room temperature while carefully monitoring for side products. Increasing the reaction temperature may also be necessary.[3]
Q4: Is it possible to selectively alkylate the N2 position? A4: While N1 alkylation is often favored at the less hindered site, achieving N2 selectivity can be challenging. In some specific cases, the choice of catalyst system can reverse selectivity. For example, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[6] This is a substrate-dependent phenomenon and requires empirical screening.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. White Rose Research Online. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PubMed Central. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. PubMed Central. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Handling hygroscopic nature of pyrazole amine salts
Introduction: The Challenge of Hygroscopicity
Pyrazole amine salts are a cornerstone in modern drug development, valued for their versatile biological activities.[1][2] However, their ionic nature, often combined with the polar characteristics of the pyrazole ring, makes them prone to hygroscopicity—the tendency to absorb moisture from the atmosphere.[3][4] This moisture uptake is not a trivial issue; it can significantly alter the material's physicochemical properties, leading to challenges in handling, stability, and formulation.[5][] Increased water content can trigger chemical degradation (e.g., hydrolysis), induce unwanted crystalline phase changes, and negatively impact critical manufacturing attributes like powder flow and dissolution rates.[5][7]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and managing the hygroscopic nature of pyrazole amine salts. We will delve into the causality behind common issues and provide field-proven, step-by-step protocols to ensure the integrity and reliability of your experimental results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when working with pyrazole amine salts.
Q1: My free-flowing pyrazole amine salt has become a single, solid clump (caked). What happened and can I still use it?
A1: What Happened: This phenomenon, known as caking, is a direct result of moisture absorption. The hygroscopic salt particles have adsorbed enough atmospheric water to form liquid bridges between them. Subsequent temperature or humidity fluctuations can cause these bridges to solidify, fusing the particles into a hard mass. This indicates that the material has been exposed to humidity levels exceeding its critical relative humidity (CRH).
Can It Be Used? Proceed with extreme caution. The absorbed water may have already initiated chemical degradation or altered the salt's solid form (polymorph).[5] Before use, you must requalify the material.
Recommended Actions:
-
Assess Water Content: Quantify the water content using Karl Fischer titration, the most widely used and selective method for this purpose.[7][]
-
Verify Chemical Purity: Use a stability-indicating method, such as HPLC, to check for the presence of degradants.
-
Check Solid Form: Analyze the material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm if the crystalline form has changed.
-
Drying (If Qualified): If the material is chemically pure and in the correct solid form, you can dry it using a controlled method (see Protocol 1). However, if degradation or polymorphic changes are observed, the batch should be discarded.
Q2: I'm observing inconsistent results in my bioassays. Could the hygroscopicity of my pyrazole amine salt be the cause?
A2: Absolutely. Inconsistent bioassay results are a common consequence of unaccounted-for moisture. Here's the causality:
-
Inaccurate Weighing: If you weigh out 10 mg of a hygroscopic salt, a significant and variable portion of that mass could be water, not your active pharmaceutical ingredient (API). This leads to lower-than-expected concentrations in your assay solutions and, consequently, variable results.
-
Degradation: The absorbed water can hydrolyze the salt or other functional groups on your molecule, reducing the concentration of the active compound and potentially creating new entities with off-target effects.[9]
-
Solubility Changes: Moisture can induce a transition from a stable crystalline form to a less stable (or even amorphous) form, which may have different solubility and dissolution characteristics, affecting bioavailability in cell-based assays.[][9]
Recommended Actions:
-
Quantify Water Content: Always determine the water content of a new batch of material or any batch suspected of moisture exposure via Karl Fischer titration.[10]
-
Correct for Water Content: Adjust all weight calculations to account for the measured water content, ensuring you are dosing based on the anhydrous weight of the salt.
-
Controlled Environment Handling: Weigh and prepare samples in a controlled environment, such as a glovebox with low humidity, to prevent moisture uptake during the experiment.[11][12]
Q3: My pyrazole amine salt completely liquefied in its container. What is this phenomenon and is the material salvageable?
A3: What Happened: Your salt has undergone deliquescence . This occurs when the salt absorbs so much atmospheric moisture that it dissolves in the absorbed water, forming a concentrated aqueous solution.[13] This happens when the ambient relative humidity is significantly higher than the salt's equilibrium relative humidity. Solid sodium hydroxide pellets are a classic example of a substance that will deliquesce in ambient air.[13]
Is It Salvageable? It is highly unlikely. Deliquescence implies significant water uptake, creating a high probability of chemical degradation through hydrolysis. Furthermore, recovering the exact, correct solid form from the solution is non-trivial and would require a complete reprocessing and full analytical re-characterization.
Recommended Action: The material should be safely discarded following your institution's chemical waste disposal procedures. To prevent recurrence, review your storage procedures immediately (see FAQ 1).
Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage conditions for hygroscopic pyrazole amine salts?
A1: The ideal storage conditions create a physical barrier between the compound and atmospheric moisture.
-
Primary Container: Always use containers with airtight seals. For highly sensitive materials, flame-sealed glass ampoules are the gold standard. For routine use, vials with PTFE-lined screw caps are effective.
-
Secondary Enclosure: Store the primary container within a secondary enclosure that contains a desiccant.[14]
-
Desiccators: Glass or plastic desiccators containing an active drying agent (e.g., anhydrous calcium sulfate, molecular sieves) are excellent for short-term storage and for equilibrating samples before weighing.[13]
-
Sealed Bags: For larger containers, placing them inside a heat-sealed, laminated foil bag with desiccant pouches is a practical and effective solution.[15]
-
-
Inert Atmosphere: For exceptionally sensitive salts, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection.[11]
-
Temperature Control: Store at the recommended temperature, as humidity is relative. Avoid storing in areas with large temperature fluctuations, which can cause pressure changes and compromise container seals.[16]
Decision Workflow for Handling a New Pyrazole Amine Salt
This diagram outlines the initial steps to take upon receiving or before using a pyrazole amine salt to ensure its quality.
Caption: Decision tree for assessing the quality of a hygroscopic salt.
FAQ 2: How do I accurately quantify the water content in my salt?
A2: Karl Fischer (KF) titration is the definitive method for water quantification in pharmaceutical substances.[7] It is specific to water and can detect moisture from parts-per-million (ppm) to 100% levels.[]
-
Volumetric KF: Best for samples with higher water content (>1%). A titrant with a known concentration of iodine is added to the sample dissolved in a special solvent until all the water has reacted.[10]
-
Coulometric KF: Ideal for samples with very low water content (<1%). Iodine is generated electrochemically in the titration cell, providing exceptional sensitivity.[10]
For samples that are insoluble in KF reagents or that may have interfering side reactions, using a KF oven is recommended. The sample is heated in a sealed vial, and a stream of dry, inert gas carries the released water into the titration cell for analysis.[10]
FAQ 3: Can I choose a different salt form to avoid hygroscopicity issues?
A3: Yes, this is a key strategy during drug development. Salt selection is a powerful tool to optimize physicochemical properties without altering the active molecule.[17] Different counter-ions (the "amine" part of the salt) will create different crystal lattices with varying affinities for water.
During salt screening, the hygroscopicity of each potential salt form should be systematically evaluated, often using Dynamic Vapor Sorption (DVS) analysis.[9] A DVS instrument measures the mass of a sample as it is exposed to a range of controlled relative humidity levels. This allows for the classification of a salt's hygroscopicity (e.g., non-hygroscopic, moderately hygroscopic, deliquescent) and helps in selecting a more stable and manufacturable form.[18]
Experimental Protocols
Protocol 1: Drying a Hygroscopic Pyrazole Amine Salt
This protocol describes a standard method for drying a small quantity of a hygroscopic salt that has been qualified for use but contains excess surface moisture.
Objective: To remove adsorbed water without causing chemical degradation or changing the solid form.
Method: Vacuum Oven Drying. This is a gentle and effective method as the vacuum lowers the boiling point of water, allowing for efficient drying at a lower temperature.[19]
Materials:
-
Hygroscopic pyrazole amine salt
-
Vacuum oven with precise temperature control
-
Shallow, glass weighing dish (e.g., petri dish)
-
Spatula
-
Desiccator
-
Analytical balance
Procedure:
-
Pre-heat Oven: Set the vacuum oven to a temperature at least 20-30°C below the salt's melting point or decomposition temperature. If this data is unknown, start with a conservative temperature (e.g., 40-50°C).
-
Sample Preparation: Spread a thin, even layer of the salt onto the glass weighing dish.[20] A thinner layer maximizes surface area and improves drying efficiency.
-
Initial Weighing: Accurately weigh the dish with the salt and record the mass.
-
Drying Cycle: Place the dish in the pre-heated oven. Close the door and slowly apply vacuum. A pressure of <100 mbar is typical.
-
Dry to Constant Weight:
-
Dry for an initial period of 4-6 hours.
-
Carefully release the vacuum, remove the dish, and immediately place it in a desiccator to cool to room temperature (this prevents re-adsorption of moisture).
-
Once cool, re-weigh the dish and record the mass.
-
Return the dish to the vacuum oven and dry for another 1-2 hours.
-
Repeat the cooling and weighing process.
-
The sample is considered dry when the difference between two consecutive weighings is negligible (e.g., <0.1% of the total mass).
-
-
Final Storage: Once dry, immediately transfer the salt to an airtight container and store it in a desiccator or other controlled humidity environment.
Data Presentation: Comparison of Drying Techniques
The choice of drying technique is critical and depends on the thermal stability and nature of the pyrazole amine salt.
| Drying Technique | Typical Temp. | Pressure | Advantages | Disadvantages & Cautions |
| Vacuum Oven | 40-80°C | <100 mbar | Gentle, efficient for removing surface water, good for thermally sensitive compounds.[19] | Can be slow; may not remove water from stable hydrates. |
| Desiccator | Ambient | Atmospheric | Very gentle, simple, good for maintaining dryness.[13] | Very slow for removing significant amounts of water; efficiency depends on desiccant choice. |
| Freeze Drying (Lyophilization) | <0°C | <2 mbar | Ideal for highly heat-sensitive or amorphous materials; preserves material structure.[19][21] | Expensive, slow, may not be suitable for all crystalline salts; can result in a highly porous, very hygroscopic final product.[] |
| Inert Gas Flow | Variable | Atmospheric | Can be done at various temperatures; useful for materials that are sensitive to both heat and vacuum. | Can be inefficient for removing tightly bound water; requires a source of dry inert gas. |
Visualization of Moisture Interaction
The following diagram illustrates the fundamental process of how water molecules from the atmosphere interact with and disrupt the crystal lattice of a hygroscopic salt.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. tainstruments.com [tainstruments.com]
- 10. blog.metrohmusa.com [blog.metrohmusa.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. hepatochem.com [hepatochem.com]
- 13. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 14. ibisscientific.com [ibisscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. rawsource.com [rawsource.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Emerging Drying Technologies and Their Impact on Bioactive Compounds: A Systematic and Bibliometric Review | MDPI [mdpi.com]
- 20. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 21. How the drying process differs between fine and heavy chemicals [cleanroomtechnology.com]
Alternative reducing agents for pyrazole nitrile reduction
Technical Support Center: Pyrazole Nitrile Reductions
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the reduction of pyrazole nitriles to their corresponding primary amines (pyrazole aminomethyls), a critical transformation in the synthesis of many pharmaceutical compounds. We will address common challenges and explore effective alternative reducing agents to the often-problematic lithium aluminum hydride (LAH).
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to Lithium Aluminum Hydride (LAH) for my pyrazole nitrile reduction?
While LAH is a powerful and effective reducing agent for nitriles, its practical application in both lab-scale and process chemistry is often hampered by significant safety and handling concerns.
-
Extreme Reactivity: LAH reacts violently with water and other protic solvents, posing a significant fire and explosion risk. This necessitates strictly anhydrous reaction conditions and specialized handling procedures.
-
Difficult Work-up: The quenching of LAH reactions can be hazardous and often results in the formation of gelatinous aluminum salt emulsions. These emulsions can complicate product isolation, leading to lower isolated yields and requiring large volumes of solvent for extraction.
-
Limited Functional Group Tolerance: As a highly unselective reducing agent, LAH will readily reduce many other functional groups, such as esters, amides, and ketones. This lack of chemoselectivity can be a major issue in the synthesis of complex molecules.
For these reasons, exploring milder, more selective, and safer alternatives is often a more strategic approach for reliable and scalable syntheses.
Q2: What are the most common and effective alternatives to LAH for reducing pyrazole nitriles?
Several robust alternatives to LAH are available, each with its own set of advantages in terms of safety, selectivity, and ease of use. The most common alternatives include:
-
Sodium Borohydride (NaBH₄) Based Systems: While NaBH₄ alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of various additives. The NaBH₄/I₂ and NaBH₄/NiCl₂·6H₂O systems are particularly effective.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C). It is a "green" and highly effective method, particularly well-suited for large-scale production.
Q3: How do I choose the best reducing agent for my specific pyrazole nitrile substrate?
The optimal choice of reducing agent depends on several factors, including the functional groups present on your pyrazole ring and any appended substituents, as well as the desired scale of your reaction.
Here is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a pyrazole nitrile reducing agent.
Troubleshooting Guides
Issue 1: My reaction with NaBH₄/I₂ is sluggish or incomplete.
Possible Cause 1: Inadequate Diborane Formation. The combination of sodium borohydride and iodine generates diborane (B₂H₆) in situ, which is the active reducing species. This reaction can be sensitive to the reaction conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: While not as strict as LAH reactions, moisture can still interfere with the formation of diborane. Ensure your THF is anhydrous.
-
Control the Rate of Iodine Addition: The addition of the iodine solution should be done slowly and at a controlled temperature (typically 0-15 °C). A rapid addition can lead to side reactions and decomposition of the reagents.
-
Check Reagent Quality: Ensure your NaBH₄ is fresh and has been stored properly. Older NaBH₄ can have reduced activity.
-
Possible Cause 2: Substrate Insolubility. If your pyrazole nitrile is not fully dissolved in the reaction solvent (typically THF), the reaction will be slow and incomplete.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Try increasing the amount of THF to ensure complete dissolution of the starting material.
-
Consider a Co-solvent: In some cases, the addition of a co-solvent like diglyme may be necessary to improve solubility.
-
Issue 2: My catalytic hydrogenation with Raney Nickel is not proceeding.
Possible Cause 1: Catalyst Poisoning. Raney Nickel is highly sensitive to poisoning by sulfur or other functional groups.
-
Troubleshooting Steps:
-
Purify the Starting Material: Ensure your pyrazole nitrile is free from any sulfur-containing impurities. Purification by recrystallization or column chromatography may be necessary.
-
Use a Higher Catalyst Loading: In some cases, increasing the weight percentage of the Raney Nickel catalyst can overcome minor impurity issues.
-
Possible Cause 2: Insufficient Hydrogen Pressure or Agitation. This is a common issue in heterogeneous catalysis.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure your hydrogenation apparatus is properly sealed and can maintain the target pressure.
-
Increase Agitation: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Increase Hydrogen Pressure: Increasing the H₂ pressure (within the safety limits of your equipment) can often improve reaction rates.
-
Comparative Data of Reducing Agents
The following table summarizes the key characteristics of the discussed reducing agents for the conversion of pyrazole nitriles to pyrazole aminomethyls.
| Reducing Agent System | Typical Solvent(s) | Temperature (°C) | Key Advantages | Key Disadvantages |
| LiAlH₄ (LAH) | THF, Diethyl Ether | 0 to 35 | High reactivity, fast reactions | Extreme water reactivity, difficult work-up, poor chemoselectivity |
| NaBH₄ / I₂ | THF | 0 to 65 | Good yields, easy work-up, safer than LAH | Requires careful control of iodine addition |
| NaBH₄ / NiCl₂·6H₂O | Methanol | 25 to 60 | High yields, tolerates some functional groups, uses a protic solvent | Formation of nickel boride black precipitate can complicate filtration |
| Raney® Ni / H₂ | Methanol, Ethanol, Ammonia | 25 to 50 | "Green" method, excellent for scale-up, easy product isolation | Catalyst is pyrophoric, sensitive to poisoning, requires specialized pressure equipment |
Experimental Protocols
Protocol 1: Reduction of a Pyrazole Nitrile using Sodium Borohydride and Iodine
This protocol is adapted from the work of McKennon et al. on the reduction of nitriles to primary amines.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add the pyrazole nitrile (1.0 eq) and anhydrous THF.
-
Reagent Addition: Add sodium borohydride (2.0 eq) to the solution.
-
Iodine Addition: Prepare a solution of iodine (1.0 eq) in anhydrous THF. Add this solution dropwise via the dropping funnel to the stirred suspension of the nitrile and NaBH₄ at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until the effervescence ceases.
-
Work-up: Add 3M HCl and stir for 30 minutes. Basify the mixture with aqueous NaOH solution (e.g., 6M) to a pH > 12.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by column chromatography or distillation.
Caption: Workflow for pyrazole nitrile reduction using NaBH₄/I₂.
Protocol 2: Reduction using Nickel(II) Chloride and Sodium Borohydride
This procedure is based on a general method for the reduction of nitriles to primary amines.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole nitrile (1.0 eq) and NiCl₂·6H₂O (2.0 eq) in methanol.
-
NaBH₄ Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (10.0 eq) portion-wise over a period of 30-45 minutes. A black precipitate of nickel boride will form, and vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding an aqueous solution of ammonia or ethylenediamine to complex the nickel salts.
-
Filtration: Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the Celite pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can then be taken up in an appropriate solvent and washed with water to remove inorganic salts. The organic layer is then dried and concentrated to yield the crude amine.
References
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 5-Methyl-3-aminomethyl-1-phenylpyrazole
Executive Summary
5-Methyl-3-aminomethyl-1-phenylpyrazole is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is defined by the specific regiochemistry of the pyrazole ring—specifically the placement of the methyl group at position 5 and the aminomethyl group at position 3 relative to the N-phenyl moiety.[1]
The primary analytical challenge lies in distinguishing this compound from its regioisomer (1-phenyl-5-aminomethyl-3-methylpyrazole) , a common byproduct in cyclocondensation reactions. This guide provides a definitive protocol for the structural validation of 5-Methyl-3-aminomethyl-1-phenylpyrazole, comparing its spectral performance across different solvent systems and against its isomeric "mimics."
Structural Analysis & Theoretical Shift Prediction[1][2][3]
Before analyzing the spectrum, we must establish the proton environment.[1][2] The molecule possesses four distinct proton types relevant to 1H NMR, excluding the phenyl ring multiplets.[1][2]
Target Structure: 1-Phenyl-3-(aminomethyl)-5-methylpyrazole
-
H-4: Aromatic singlet on the pyrazole ring.
-
5-CH3: Methyl group adjacent to the N-phenyl junction.
-
3-CH2: Methylene group attached to the primary amine.
-
-NH2: Exchangeable protons (broad).
Table 1: Predicted Chemical Shifts (δ) & Multiplicity
Data standardized for DMSO-d6 at 298 K.[1]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integral | Mechanistic Insight |
| 5-CH3 (Methyl) | 2.15 – 2.25 | Singlet (s) | 3H | Diagnostic: Shielded relative to 3-Me due to the anisotropic effect of the orthogonal N-phenyl ring. |
| 3-CH2 (Methylene) | 3.65 – 3.80 | Singlet (s)* | 2H | Appears as a doublet if NH2 coupling is preserved (rare in neutral DMSO).[1][2] |
| H-4 (Pyrazole Ring) | 6.10 – 6.30 | Singlet (s) | 1H | High electron density at C4 typically shields this proton compared to phenyl protons.[1][2] |
| Ph-H (Phenyl Group) | 7.30 – 7.60 | Multiplet (m) | 5H | Overlapping signals; Ortho protons may separate if resolution is high.[1][2] |
| -NH2 (Amine) | 1.8 – 3.5 (Broad) | Broad Singlet | 2H | Highly dependent on concentration, water content, and H-bonding.[1][2] |
*Note: In CDCl3, the -NH2 is often too broad to couple.[1] In acidified DMSO or CD3OD, the CH2 may appear as a sharp singlet.[1][2]
Comparative Performance Analysis
This section objectively compares the analysis of the target product against its primary alternatives: its Regioisomer (the main synthetic impurity) and Solvent Alternatives (for method optimization).
Comparison A: Target vs. Regioisomer (The "Isomer Problem")
The synthesis of 1-phenylpyrazoles from hydrazine and 1,3-diketones often yields a mixture of 1,3,5- and 1,5,3-isomers.[1][2] Standard 1H NMR can distinguish them based on the 5-Methyl shift and NOE correlations .
| Feature | Target Product (5-Me, 3-CH2NH2) | Alternative/Impurity (5-CH2NH2, 3-Me) | Scientific Rationale |
| Methyl Shift (δ) | ~2.20 ppm | ~2.35 ppm | The 5-Me group sits in the shielding cone of the twisted N-phenyl ring, shifting it upfield.[1] The 3-Me is unaffected. |
| NOE Correlation | 5-Me ↔ Ph(ortho) | 5-CH2 ↔ Ph(ortho) | Definitive Proof: Spatial proximity between the N-phenyl ring and the group at position 5.[1] |
| H-4 NOE | H-4 ↔ 3-CH2 | H-4 ↔ 3-Me | H-4 is spatially close to the group at position 3. |
Comparison B: Solvent Performance (DMSO-d6 vs. CDCl3)
Choosing the right solvent is critical for observing the aminomethyl group (-CH2-NH2).[1]
| Parameter | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Verdict |
| -NH2 Visibility | High. Often distinct, though broad. | Low. Often invisible or extremely broad due to rapid exchange.[1][2] | DMSO is superior for confirming the amine functionality.[1] |
| Solubility | Excellent. Dissolves polar amine salts.[1][2] | Moderate. Free base dissolves; HCl salts do not.[1][2] | DMSO ensures total sample dissolution, preventing "missing peak" errors.[1][2] |
| Water Peak | ~3.33 ppm (Can overlap with CH2) | ~1.56 ppm (Usually clear) | Caution: Dry DMSO is required to prevent the H2O signal from masking the 3-CH2 signal (~3.7 ppm).[1][2] |
Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by incorporating a self-check step using NOE (Nuclear Overhauser Effect).[1][2]
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Tip: If the compound is an HCl salt, add 1-2 drops of NaOD/D2O or use Pyridine-d5 to free the base and sharpen lines.[1]
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause line broadening).[1][2]
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (standard 1H) or noesygppr1d (1D NOE if isomer confirmation is needed).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
-
Spectral Width: -2 to 14 ppm.
Step 3: The "Isomer Check" (Critical Validation)
To certify the regiochemistry (5-Me vs 3-Me), perform a 1D Selective NOE :
-
Select the methyl resonance (~2.2 ppm) for irradiation.[1][2]
-
Result: If you see a positive enhancement of the Phenyl-ortho protons (~7.4 ppm), you have confirmed the 5-Methyl structure (Target).[1][2] If NOE is absent, you likely have the 3-Methyl isomer.[1]
Visualization: Isomer Determination Logic
The following diagram illustrates the logical workflow for assigning the correct structure using NMR data.
Caption: Logic flow for distinguishing the target 5-methyl isomer from the 3-methyl impurity using Chemical Shift rules and NOE verification.
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Isomer Analog Data). NIST Chemistry WebBook.[1][2][4] Available at: [Link][1][2]
-
Royal Society of Chemistry. Regioselectivity in Pyrazole Synthesis.[1][2] RSC Advances.[1][2] Available at: [Link]
-
National Institutes of Health (NIH). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.[1][2] Available at: [Link]
-
PubChem. 5-Amino-3-methyl-1-phenylpyrazole Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
Sources
Advanced IR Spectroscopy Guide: Primary Amine Analysis in Pyrazoles
Executive Summary: The Aminopyrazole Challenge
In medicinal chemistry, particularly kinase inhibitor development, the aminopyrazole scaffold is a privileged structure. However, characterizing the primary amine (
This guide provides a definitive technical framework for distinguishing exocyclic primary amines from endocyclic ring nitrogens using Infrared (IR) Spectroscopy. It moves beyond basic peak listing to explain the causality of spectral shifts driven by tautomerism and hydrogen bonding.
Theoretical Framework & Vibrational Causality[1]
The Dual-Nitrogen Environment
The pyrazole ring is a
-
Exocyclic Primary Amine (
): Exhibits two sharp bands (Asymmetric and Symmetric stretching) governed by the force constant of the N-H bond, which is modulated by the electron density of the pyrazole carbon to which it is attached. -
Endocyclic Ring Amine (
): Exhibits a single, often broad band. Its position is highly sensitive to tautomerism ( - vs -form) and intermolecular hydrogen bonding (dimerization).
Tautomeric Influence
In 3-aminopyrazole, prototropic tautomerism is critical.[3] The
Comparative Performance: Spectral Fingerprints
The following data compares the spectral performance of aminopyrazoles against a standard aniline benchmark. This comparison highlights the "red shift" often observed in heterocyclic amines due to ring electron density.
Table 1: Characteristic IR Peaks of Aminopyrazoles vs. Aniline
| Feature | Aniline (Benchmark) | 3-Aminopyrazole | 4-Aminopyrazole | Spectral Character |
| Sharp. Diagnostic for | ||||
| Sharp. often overlaps with ring NH. | ||||
| Ring | N/A | Broad/Intense. Indicates H-bonded dimers. | ||
| Medium intensity. | ||||
| Strong. Connects amine to ring. |
Key Insight: Note the compression of the
Experimental Protocol: Self-Validating Analysis
To rigorously distinguish between the exocyclic amine and the ring nitrogen, one must disrupt the hydrogen bonding network. Solid-state spectra (KBr/Nujol) are often dominated by intermolecular H-bonds (dimers/trimers), broadening the ring NH signal and obscuring the sharp primary amine peaks.
Protocol: Dilution Differentiation Study
Objective: Validate peak assignments by distinguishing Intermolecular H-bonding (concentration-dependent) from Intramolecular forces.
-
Baseline Scan (Solid State/Neat):
-
Prepare a KBr pellet (1-2% sample) or use ATR on the solid sample.
-
Observation: Expect a broad "hump" between
(Ring NH aggregates) masking the sharp bands.
-
-
Solution Preparation (Dilution Series):
-
Solvent: Dry Carbon Tetrachloride (
) or Dichloromethane ( ). Note: is preferred for IR transparency in this region but requires safety handling. -
Prepare three concentrations:
, , and .
-
-
Acquisition & Analysis:
-
Use a liquid cell with
or windows. -
Validation Logic:
-
Ring NH: As concentration decreases, the broad band at
will diminish. A new, sharper band at (Free Ring NH) may appear. -
Primary
: The asymmetric/symmetric bands ( ) will remain relatively constant in position but will become distinct as the broad background fades.
-
-
Visualizing the Assignment Logic
The following diagram illustrates the decision pathway for assigning peaks in a complex aminopyrazole spectrum.
Caption: Workflow for distinguishing primary amine signals from ring nitrogen interactions using spectral morphology and dilution validation.
References
-
National Institute of Standards and Technology (NIST). 3-Aminopyrazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry.[5] [Link]
-
National Institutes of Health (NIH). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC, 2021. [Link]
-
Specac. Interpreting Infrared Spectra: Amines and Amides. Specac Application Notes.[5] [Link]
-
ResearchGate. FT-IR spectrum of 4-aminoantipyrine (4AAP). (Data source for 4-aminopyrazole derivative comparison). [Link]
Sources
A Comparative Guide to the Crystal Structures of 1-Phenyl-5-Methylpyrazole Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out as a versatile class of heterocyclic compounds. Their ubiquity in pharmaceuticals, agrochemicals, and functional materials underscores the critical importance of understanding their three-dimensional architecture.[1][2] The spatial arrangement of atoms within a crystal lattice, or crystal structure, dictates a molecule's physical and chemical properties, including solubility, stability, and, crucially for drug development, its interaction with biological targets. This guide provides an in-depth comparison of the crystal structure data for a series of 1-phenyl-5-methylpyrazole derivatives, offering insights into the subtle interplay of molecular structure and solid-state packing. As researchers and drug development professionals, a comprehensive grasp of these structural nuances is paramount for rational drug design and the engineering of materials with tailored functionalities.[3][4]
The Significance of Crystal Structure in Pyrazole Derivatives
The precise knowledge of a molecule's crystal structure, obtainable through single-crystal X-ray diffraction, is fundamental to understanding its behavior. For pyrazole derivatives, the crystal packing is governed by a delicate balance of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions.[5][6] These interactions determine the overall stability of the crystalline form and can significantly influence key pharmaceutical properties such as dissolution rate and bioavailability. Furthermore, the conformation of the molecule in the solid state provides a crucial snapshot of its preferred geometry, which can inform the design of more potent and selective drugs by optimizing their fit into the binding sites of target proteins.[7]
This guide will delve into the experimental methodologies for obtaining high-quality crystal structures of 1-phenyl-5-methylpyrazole derivatives and present a comparative analysis of their crystallographic data. We will explore how different substituents on the pyrazole and phenyl rings influence the molecular conformation and the resulting crystal packing motifs.
Experimental Workflow: From Synthesis to Structure Determination
The journey to elucidating the crystal structure of a 1-phenyl-5-methylpyrazole derivative begins with its synthesis and culminates in the analysis of its diffraction pattern. The following workflow outlines the key experimental stages.
Figure 1: A generalized experimental workflow for the synthesis and crystal structure determination of 1-phenyl-5-methylpyrazole derivatives.
Experimental Protocol: Synthesis and Crystallization of a Representative Derivative
The synthesis of 1-phenyl-5-methylpyrazole derivatives often involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound.[8] The choice of reactants and reaction conditions is crucial for achieving a good yield and purity of the desired product.
Step-by-Step Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: [9][10]
-
Reactant Preparation: In a round-bottom flask, dissolve phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (2 mmol) in a 1:1 mixture of toluene and dichloromethane (10 mL).
-
Reaction: Stir the mixture at reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification and Crystallization: Recrystallize the resulting solid from ethanol to obtain single crystals suitable for X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for single-crystal X-ray diffraction data collection and structure refinement.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., Bruker SMART APEX CCD) and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα) is used. Diffraction data are collected as a series of frames at different crystal orientations.
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software such as SHELXL is commonly used for this purpose.[11]
Comparative Analysis of Crystal Structure Data
The following table summarizes the crystallographic data for a selection of 1-phenyl-5-methylpyrazole derivatives, highlighting the influence of different substituents on the crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Pyrazole-Phenyl) (°) | Key Intermolecular Interactions | Reference |
| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807 | 15.1720 | 8.7370 | 93.6180 | 34.95 | C-H···O and C-H···N hydrogen bonds forming dimers and corrugated sheets. | |
| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | C₂₄H₂₀N₂ | Monoclinic | P2₁/c | 9.6470 | 14.1077 | 14.0062 | 104.891 | 41.50 | π-π stacking interactions between phenylethenyl rings forming inversion dimers. | [12] |
| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | Monoclinic | P2₁/c | 9.3725 | 20.0436 | 15.3281 | 102.896 | 79.97 | N-H···O and C-H···O hydrogen bonds, π-π stacking between phenyl and tetrabromodioxoisoindolinyl groups. | [11] |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408 | 9.5827 | 11.580 | 105.838 | 60.83 | Strong O-H···N and weaker C-H···O hydrogen bonds linking molecules into chains and centrosymmetric dimers. | [9][10] |
| 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₈H₁₆N₂O₂ | Monoclinic | P2₁/c | - | - | - | - | 22.68 | Weak C-H···O hydrogen bonds generating chains. | [13] |
| 3-methyl-5-phenylpyrazole | C₁₀H₁₀N₂ | Monoclinic | C2/c | 19.841 | 12.000 | 15.079 | 92.58 | 21.35 and 18.21 (two independent molecules) | Molecules clustered in groups of four around two-fold axes. | [14] |
The Influence of Substituents on Crystal Packing
The data presented in the table above illustrates the profound impact of substituent choice on the crystal engineering of 1-phenyl-5-methylpyrazole derivatives.[5]
Figure 2: The relationship between different types of substituents on the 1-phenyl-5-methylpyrazole core and their influence on the resulting crystal packing motifs.
As depicted in Figure 2, the introduction of bulky aromatic groups, such as the pyrrolyl and phenylethenyl moieties, tends to favor π-π stacking interactions, which play a significant role in the overall crystal packing.[12] In contrast, substituents capable of hydrogen bonding, such as hydroxyl, carbonyl, and amide groups, are instrumental in forming robust hydrogen-bonded networks, leading to the formation of dimers, chains, or even more complex sheet-like structures.[9][11] The presence of halogens can introduce halogen bonding as an additional structure-directing interaction.
The dihedral angle between the pyrazole and phenyl rings is another critical parameter that is sensitive to the nature of the substituents. Steric hindrance between substituents on the two rings can lead to a significant twist, as seen in the case of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, where the dihedral angle is nearly 80°.[11] This conformational flexibility is of particular interest in drug design, as it can influence how the molecule presents itself to its biological target.
Conclusion and Future Directions
This guide has provided a comparative overview of the crystal structure data for a series of 1-phenyl-5-methylpyrazole derivatives. The presented data and experimental protocols underscore the importance of a systematic approach to understanding the solid-state properties of these versatile compounds. The interplay between molecular structure and crystal packing is a key consideration for both drug development professionals seeking to optimize the pharmacokinetic properties of new drug candidates and materials scientists aiming to design novel functional materials.
Future research in this area will likely focus on the co-crystallization of pyrazole derivatives with other molecules to form multi-component crystals with tailored properties.[15] Furthermore, the integration of computational modeling with experimental crystallography will continue to provide deeper insights into the complex landscape of intermolecular interactions and aid in the prediction of crystal structures.[7]
References
-
Ahmed, M. N., Madni, M., Anjum, S., Andleeb, S., Hameed, S., Frontera, A., & Gil, D. M. (2021). Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. CrystEngComm, 23(18), 3276-3287. [Link]
-
Mague, J. T., Mohamed, S. K., Akkurt, M., El-Emary, T. I., & Albayati, M. R. (2016). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1131–1133. [Link]
-
Baashen, M. A., El-Hiti, G. A., Alotaibi, A. A., Abdel-Wahab, B. F., Hegazy, A. S., & Kariuki, B. M. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1305-1308. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]
-
Arshad, M. N., Bibi, A., Asiri, A. M., & Seo, S. Y. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1343-1349. [Link]
-
Kumar, H. G. A., Suresha, G. S., Lokanath, N. K., & Sridhar, M. A. (2020). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 5(11), x201103. [Link]
-
Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 116-125. [Link]
-
Arshad, M. N., Bibi, A., Asiri, A. M., & Seo, S. Y. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]
-
Patel, K. M., & Rajani, D. P. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1840. [Link]
-
Wang, Y., Li, Y., & Zhang, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1203. [Link]
-
da Silva, A. B., do Canto, V. C., de Souza, A. H., Pires, A. L. G., & Martins, G. P. (2020). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 25(11), 2588. [Link]
-
Zolotarev, P. N., & Zolotareva, O. I. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(1), 43. [Link]
-
Adam, F., Charishma, S. P., Prabhu, B. R., Samshuddin, S., & Ameram, N. (2015). Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1020–o1021. [Link]
-
Sahu, S. K., Panda, P. K., & Mishra, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2503-2511. [Link]
-
Sharma, V., & Kumar, V. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Catalysts, 12(10), 1121. [Link]
-
Kumar, A., & Kumar, R. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Main Group Chemistry, (Preprint). [Link]
-
Finelli, F. G., & El Seoud, O. A. (2018). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+. ResearchGate. [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P
-
1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]
-
Maslen, E. N., Cannon, J. R., White, A. H., & Willis, A. C. (1974). Crystal structure of 3-methyl-5-phenylpyrazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1298-1301. [Link]
-
Chadwick, K., Davey, R., & Oswald, I. (2017). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 7(12), 374. [Link]
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. eurasianjournals.com [eurasianjournals.com]
- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of 3-methyl-5-phenylpyrazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Distinguishing Regioisomers of Methyl-Phenyl-Aminomethyl Pyrazoles
In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic molecules is paramount. Pyrazole derivatives, a cornerstone of many therapeutic agents and functional materials, often present a significant analytical challenge: the unambiguous differentiation of regioisomers.[1][2][3][4] The synthesis of methyl-phenyl-aminomethyl pyrazoles can frequently lead to a mixture of isomers where the substituents occupy different positions on the pyrazole ring.[1][5] Since the biological activity and material properties can vary dramatically between regioisomers, their accurate identification is not merely an academic exercise but a critical step in drug development and quality control.
This guide provides an in-depth comparison of the primary analytical techniques used to distinguish these closely related molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to guide researchers in this complex task.
The Challenge: Subtle Differences, Significant Consequences
Regioisomers of methyl-phenyl-aminomethyl pyrazoles possess the same molecular formula and mass, making them indistinguishable by basic mass spectrometry. Their structural similarity often results in comparable polarities, complicating chromatographic separation. The key to their differentiation lies in exploiting the subtle variations in the local electronic and spatial environments of the nuclei within each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful and definitive technique for isomer differentiation.[6] By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H and ¹³C NMR: The First Line of Analysis
Expertise & Experience: The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its electronic environment. The relative positions of the methyl, phenyl, and aminomethyl groups create unique electronic distributions for each regioisomer, leading to distinct chemical shifts for the pyrazole ring protons and carbons.[7][8][9]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10]
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 30° or 45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio.
-
Analysis: Carefully compare the chemical shifts and coupling patterns of the pyrazole ring protons and carbons. For instance, the proton at the C4 position of the pyrazole ring will exhibit a different chemical shift depending on the substitution pattern at the N1, C3, and C5 positions.
2D NMR: Unambiguous Assignment through Correlations
While 1D NMR provides initial clues, 2D NMR techniques are often necessary for conclusive identification.
Trustworthiness: 2D NMR experiments provide a self-validating system by establishing correlations between nuclei. These correlations serve as definitive proof of connectivity and spatial proximity, leaving little room for ambiguity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. This is useful for confirming the connectivity of protons on the pyrazole and phenyl rings.[6][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.[6][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting different fragments of the molecule, such as the N-methyl group to the C3 and C5 carbons of the pyrazole ring.[11]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This is often the key experiment for distinguishing regioisomers. It identifies protons that are close in space, irrespective of their bonding. A crucial correlation to observe is between the protons of the N1-methyl group and the protons on the substituent at the C5 position. The presence of this NOE signal provides strong evidence for a 1,5-substitution pattern, while its absence suggests a different arrangement.[1][5][11][12]
Experimental Workflow for NMR-Based Isomer Differentiation
Caption: Workflow for the differentiation of pyrazole regioisomers using NMR spectroscopy.
Mass Spectrometry (MS): Insights from Fragmentation
While regioisomers have identical molecular weights, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can differ.[13]
Expertise & Experience: The stability of the fragment ions is influenced by the substitution pattern. The position of the methyl, phenyl, and aminomethyl groups will direct the fragmentation pathways, leading to different relative abundances of specific fragment ions.[14][15][16] For example, the loss of the aminomethyl group might be more or less favorable depending on its proximity to the phenyl or methyl groups.
Protocol:
-
Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC-MS).
-
MS¹ Scan: Acquire a full scan mass spectrum to confirm the molecular weight of the isomers.
-
MS² (Tandem MS) Scan: Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
-
Analysis: Compare the fragmentation spectra of the different isomers. Look for unique fragment ions or significant differences in the relative intensities of common fragments.
Trustworthiness: While less definitive than NMR, observing a consistent and reproducible difference in fragmentation patterns between two samples provides strong evidence that they are different isomers. It is crucial to use standardized collision energies and instrumental parameters to ensure the validity of the comparison.
High-Performance Liquid Chromatography (HPLC): The Separation Strategy
HPLC is a powerful tool for separating isomers, although it can be challenging for regioisomers with very similar polarities.[17][18]
Expertise & Experience: The choice of stationary phase and mobile phase is critical. For pyrazole derivatives, reverse-phase chromatography on a C18 column is a common starting point.[17] The subtle differences in the dipole moment and hydrophobicity between the regioisomers can be exploited to achieve separation. Modifiers in the mobile phase, such as trifluoroacetic acid or formic acid, can improve peak shape and resolution.[17][19]
Protocol:
-
Column Selection: Start with a high-resolution C18 column (e.g., 2.1 or 4.6 mm i.d., with particle sizes of 3 µm or less).
-
Mobile Phase Optimization: Begin with a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid. Optimize the gradient to maximize the separation of the isomeric peaks.
-
Detection: Use a UV detector at a wavelength where the compounds have strong absorbance (e.g., around 254 nm).[17]
-
Analysis: Compare the retention times of the components in your sample mixture to those of known standards, if available.
Comparative Analysis of Techniques
| Technique | Principle of Differentiation | Strengths | Weaknesses |
| NMR Spectroscopy | Unique electronic and spatial environments of nuclei | Definitive and unambiguous structure elucidation[6][11] | Requires higher sample amounts; can be time-consuming |
| Mass Spectrometry | Different fragmentation patterns of isomers[13] | High sensitivity; can be coupled with chromatography (LC-MS) | May not always show distinct fragmentation; less definitive than NMR |
| HPLC | Differential interaction with stationary phase due to polarity/hydrophobicity differences[17][18] | Excellent for separation and quantification; can be used for preparative scale | May not be able to resolve very similar isomers; requires method development |
Conclusion and Best Practices
For the unequivocal differentiation of methyl-phenyl-aminomethyl pyrazole regioisomers, a multi-technique approach is recommended.
-
Initial Screening with HPLC-MS: Use HPLC-MS to determine the number of isomers present in a mixture and to obtain initial mass spectral data.
-
Definitive Identification with NMR: Isolate each isomer (e.g., by preparative HPLC) and perform a comprehensive suite of 1D and 2D NMR experiments. The NOESY/ROESY experiment is often the most critical for final structure assignment.[1][5]
By combining the separatory power of HPLC, the sensitivity of mass spectrometry, and the unparalleled structural detail of NMR, researchers can confidently and accurately distinguish between even the most challenging regioisomers, ensuring the integrity and success of their research and development endeavors.
References
-
Shah, N.; Patel, P. N.; Karia, D. C. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry2018 , 30 (11), 2647–2651. [Link]
-
Santos, V. G. D.; Cunha, S.; Kaiser, C. R. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry; IntechOpen, 2018. [Link]
-
Santos, V. G. D.; Cunha, S.; Kaiser, C. R. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate2018 . [Link]
-
Ali, T. E. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl)s. International Journal of Organic Chemistry2012 , 02 (03), 226–236. [Link]
-
Al-Majid, A. M.; Barakat, A.; Al-Othman, Z. A.; et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega2021 , 6 (51), 35839–35851. [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Maggio, B.; D’Accorso, N. B.; Bruno, M.; et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules2022 , 27 (18), 5891. [Link]
-
UAB Divulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Chen, Y.; Ma, L.; Liu, X.; et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry2017 , 82 (17), 8864–8872. [Link]
-
Sieler, J.; Hartung, J.; Eger, K. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules2020 , 25 (11), 2697. [Link]
-
Hassan, A. S.; Hafez, T. S.; Osman, S. A.; et al. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica2014 , 82 (1), 31–48. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Singh, P. P.; Singh, A.; Kumar, D. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry2018 , 14, 15–33. [Link]
-
Quiroga, J.; Trilleras, J.; Insuasty, B.; et al. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry2022 , 4 (3), 763–791. [Link]
-
Sharma, M. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development2022 , 6 (5), 1653–1657. [Link]
-
El-Sayed, N. N. E.; El-Gohary, N. S. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules2021 , 26 (21), 6614. [Link]
-
Kassab, N. M.; El-Sawy, A. A.; El-Magd, S. A.; et al. Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry1998 , 12 (13), 833–836. [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Abu-Hashem, A. A.; El-Shehry, M. F. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Photochromism and Molecular Docking as Anticancer Agent. Molecules2017 , 22 (11), 1842. [Link]
-
Chen, Z.; Zhang, Y.; Wang, J.; et al. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules2023 , 28 (15), 5851. [Link]
-
Sreekanth, N.; Sreenivasa, S.; Kumar, Y. N. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research2016 , 9, 518–526. [Link]
-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
-
ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
Elguero, J.; Yranzo, G. I.; Jagerovic, N.; et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry2022 , 8 (9), 101. [Link]
-
ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... [Link]
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BiblioBoard [openresearchlibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. article.sapub.org [article.sapub.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. ijcpa.in [ijcpa.in]
Safety Operating Guide
5-Methyl-3-aminomethyl-1-phenylpyrazole proper disposal procedures
Operational Disposal Guide: 5-Methyl-3-(aminomethyl)-1-phenylpyrazole
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal and handling procedures for 5-Methyl-3-(aminomethyl)-1-phenylpyrazole . While often confused with its isomer (5-amino-3-methyl-1-phenylpyrazole, CAS 1131-18-6), the presence of the 3-aminomethyl group (-CH₂NH₂) confers distinct chemical properties.
Unlike aromatic amines (anilines), the aminomethyl group functions as a primary aliphatic amine , making this compound significantly more basic (higher pKa). This dictates its incompatibility with acids and specific segregation requirements to prevent uncontrolled exothermic neutralization in waste streams.
| Property | Data / Characteristic |
| Functional Class | Phenylpyrazole / Primary Aliphatic Amine |
| Primary Hazard | Corrosive / Irritant (Skin, Eye, Respiratory) |
| Secondary Hazard | Aquatic Toxicity (Typical of N-phenylpyrazoles) |
| Reactivity | Incompatible with Acids (Exothermic), Acid Chlorides, Chloroformates |
| Waste Stream | Basic Organic Waste (High BTU Incineration recommended) |
Pre-Disposal: Segregation & Stabilization
The Golden Rule of Chemical Waste: Never mix this compound with acidic waste streams.
The aminomethyl moiety is a nucleophilic base. Mixing this waste with acid-stream waste (e.g., spent HPLC mobile phases containing TFA or Formic Acid) can generate significant heat and pressure, risking container rupture.
Segregation Logic
-
Solid Waste: Segregate into "Hazardous Solid Waste - Basic/Toxic."
-
Liquid Waste: Segregate into "Organic Base" or "Non-Halogenated Organic" streams.
-
Critical Check: Ensure the solvent carrier is compatible.[1] If dissolved in DMSO or DMF, ensure the waste container is rated for these solvents (HDPE is generally safe).
-
Visualization: Waste Stream Decision Matrix
Figure 1: Decision Logic for segregating 5-Methyl-3-(aminomethyl)-1-phenylpyrazole waste. Note the strict separation from acidic streams.
Operational Disposal Workflows
Scenario A: Small Scale (Laboratory Bench < 100g)
This protocol applies to residual solids in vials, expired reagents, or synthesis byproducts.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a chemically resistant screw cap.
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Constituents: Write "5-Methyl-3-(aminomethyl)-1-phenylpyrazole" (do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Corrosive" (pH > 10).
-
-
Deactivation (Optional but Recommended for High Potency):
-
If the compound is suspected to be highly bioactive, solid waste can be wetted with a dilute bleach solution (10%) to oxidize the amine prior to sealing, only if standard operating procedures (SOPs) permit on-site treatment. Otherwise, dispose of as neat solid.
-
-
Secondary Containment: Place the sealed jar into a secondary clear plastic bag or bin to prevent leakage during transport.
Scenario B: Large Scale / Process Waste (> 1kg or High Volume Liquid)
-
Bulking:
-
Dissolve solid residues in a compatible combustible solvent (e.g., Ethanol or Methanol) if liquid disposal is preferred by your facility's contractor.
-
Warning: Do not use Acetone if the waste contains trace halogens, as this restricts disposal options.
-
-
Drumming:
-
Use UN-rated steel or poly drums (1A1 or 1H1).
-
Ensure the drum is dedicated to "Basic Organic Liquids."
-
-
Disposal Method (Contractor Instruction):
-
The preferred destruction method is High-Temperature Incineration with secondary combustion chamber and gas scrubbing.
-
Why: The nitrogen content in the pyrazole ring and the amine tail requires incineration to ensure complete thermal destruction of the heterocycle and capture of NOx gases [1].
-
Emergency Spill Response Procedures
In the event of a spill, the primary risk is dust inhalation (solid) or skin corrosion (liquid).
Figure 2: Immediate response workflow for spills. Note the prohibition of acid neutralizers to avoid heat generation.[2]
Detailed Cleanup Steps:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the substance is a fine powder, use an N95 or P100 respirator to prevent inhalation of the amine dust.
-
Solids: Do not dry sweep. Cover the spill with wet paper towels to suppress dust, then scoop into a waste bag.
-
Liquids: Absorb with an inert material (vermiculite, sand, or clay). Do not use commercial "Acid Neutralizers" (which are often basic) or "Base Neutralizers" (which are acidic) directly on the concentrated chemical without testing, as the heat of reaction can vaporize the amine [2].
-
Decontamination: Wipe the area with water and a mild detergent. The pyrazole ring is generally stable, so simple water rinsing removes residues effectively.
Regulatory Compliance & Classification
-
RCRA (USA): While 5-Methyl-3-(aminomethyl)-1-phenylpyrazole is not explicitly listed on the EPA "P-List" or "U-List" (unlike some specific pharmaceuticals), it must be characterized by the generator.
-
Characteristic: It likely meets the definition of Corrosivity (D002) if in aqueous solution with pH > 12.5.
-
Toxicity: If no specific toxicity data exists, treat as Toxic based on the structural analogy to other phenylpyrazoles (often associated with aquatic toxicity) [3].
-
-
EPA Waste Code Assignment:
-
If ignitable solvent is present: D001 .[3]
-
If corrosive: D002 .
-
Default recommendation: Manage as Non-Regulated Hazardous Waste (unless characteristic applies) to ensure incineration.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
United States Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
-
PubChem. (n.d.).[4] Compound Summary: 5-Amino-3-methyl-1-phenylpyrazole (Structural Analog). National Library of Medicine. (Note: Cited as a structural analog for hazard inference in the absence of specific data for the aminomethyl isomer).
Sources
Navigating the Safe Handling of 5-Methyl-3-aminomethyl-1-phenylpyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-3-aminomethyl-1-phenylpyrazole, a compound with significant potential in various research and development applications. As Senior Application Scientists, we aim to provide you with not just procedures, but a deep understanding of the principles behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 5-Methyl-3-aminomethyl-1-phenylpyrazole, a thorough risk assessment is mandatory. The primary hazards associated with this compound and its analogs are skin and eye contact, inhalation of dust particles, and potential harm if swallowed.[1][2][3]
Engineering Controls are the most effective means of minimizing exposure. All operations involving the solid compound or its solutions should be conducted in a certified chemical fume hood to control airborne particulates and vapors.[1] The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent any direct contact with 5-Methyl-3-aminomethyl-1-phenylpyrazole. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles and a face shield | Double-gloving with chemically resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer) | Full-length lab coat with tight cuffs, disposable sleeves | NIOSH-approved N95 or higher particulate respirator |
| Dissolving and Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with chemically resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer) | Full-length lab coat with tight cuffs, disposable sleeves | Work in a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Double-gloving with chemically resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer) | Full-length lab coat with tight cuffs | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Double-gloving with chemically resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer) | Chemical-resistant apron over a full-length lab coat | Work in a certified chemical fume hood |
Selecting the Right Gloves: A Critical Choice
The choice of glove material is crucial for adequate protection. While specific permeation data for 5-Methyl-3-aminomethyl-1-phenylpyrazole is unavailable, general resistance charts for related chemical classes provide guidance. For handling phenylpyrazoles and aminopyrazoles, a double-gloving strategy is recommended.[4]
-
Inner Glove: A standard nitrile examination glove provides a good primary barrier and dexterity.
-
Outer Glove: Neoprene or butyl rubber gloves offer broader chemical resistance. Always inspect gloves for any signs of degradation or perforation before and during use.[4]
It is imperative to consult the glove manufacturer's chemical resistance data for the specific gloves being used.
Operational Plans: From Receipt to Disposal
A clear and well-rehearsed operational plan is vital for the safe handling of 5-Methyl-3-aminomethyl-1-phenylpyrazole at every stage.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The container should be clearly labeled with the chemical name, hazard pictograms, and date of receipt.
Step-by-Step Handling Procedure for Weighing and Dissolution
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated, clean weighing vessel.
-
Handle the solid with care to minimize dust generation. Use a spatula to transfer the powder.
-
Close the primary container immediately after aliquoting.
-
-
Dissolution:
-
Add the solvent to the weighed solid slowly and carefully to avoid splashing.
-
If necessary, gently swirl or stir the mixture to aid dissolution.
-
Ensure the vessel is appropriately capped or covered.
-
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Gently sweep the absorbed material into a designated, labeled waste container.
-
Decontaminate the area by wiping with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
Waste Disposal Plan
All waste contaminated with 5-Methyl-3-aminomethyl-1-phenylpyrazole, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Method: The primary recommended method for disposal of pyrazole-containing waste is incineration by a licensed hazardous waste disposal facility.[5][6][7]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 5-Methyl-3-aminomethyl-1-phenylpyrazole.
Caption: PPE selection workflow based on the laboratory task.
By adhering to these guidelines and fostering a proactive safety culture, you can confidently and responsibly advance your research while ensuring the well-being of your team.
References
-
5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014, November 21). Spectrum Chemical Mfg. Corp. Link
-
5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. PubChem. Retrieved February 15, 2026, from Link
-
CAS No: 1131-18-6| Chemical Name : 5-Amino-3-methyl-1-phenylpyrazole. Pharmaffiliates. Retrieved February 15, 2026, from Link
-
SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole. (2024, October 26). TCI Chemicals. Link
-
5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6. TCI Chemicals. Retrieved February 15, 2026, from Link
-
5-Amino-1-methyl-3-phenylpyrazole. NIST Chemistry WebBook. Retrieved February 15, 2026, from Link
-
5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6. Tokyo Chemical Industry Co., Ltd. (APAC). Retrieved February 15, 2026, from Link
-
Pyrazole - Safety Data Sheet. ChemicalBook. Retrieved February 15, 2026, from Link
-
5-Amino-3-methyl-1-phenylpyrazole 97 1131-18-6. Sigma-Aldrich. Retrieved February 15, 2026, from Link
-
5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. PubChem. Retrieved February 15, 2026, from Link
-
SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific. Retrieved February 15, 2026, from Link
-
SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific. Retrieved February 15, 2026, from Link
-
1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. (n.d.). Biosynth. Link
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. Retrieved February 15, 2026, from Link
-
Pesticide Spill Procedures. (n.d.). University of Nebraska-Lincoln Extension. Link
-
Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Link
-
Spill Clean-up. (n.d.). McMaster University Biosafety Office. Link
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark Professional. Link
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Link
-
Spill Control Procedures SOP-SCP-02. (2019, May 1). Kingston Health Sciences Centre. Link
-
Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Link
-
Chemical Resistance Reference Chart. (n.d.). Medicom. Link
-
Chemical Resistance Guide for Thin-Film Gloves. (n.d.). Microflex. Link
-
Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Link
-
Chemical Compatibility Chart - Neoprene. (2008, December 15). Kelco. Link
-
Showa (Best) CHM (Chem Master) Neoprene Gloves Chemical Resistance Guide. (2008, May 20). Globus Group. Link
-
Chemical Resistance of Gloves – Quick guide. (n.d.). St. Norbert College. Link
-
OSHA Glove Selection Chart. (n.d.). University of Washington Environmental Health & Safety. Link
-
Rubber Chemical Resistance Chart. (n.d.). Mykin Inc. Link
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
